molecular formula C7H16ClNO2 B1165794 (S)-β2-homoleucine HCl salt

(S)-β2-homoleucine HCl salt

Cat. No.: B1165794
M. Wt: 181.66
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-β2-homoleucine HCl salt, also known as (S)-β2-homoleucine HCl salt, is a useful research compound. Its molecular formula is C7H16ClNO2 and its molecular weight is 181.66. The purity is usually 95%.
BenchChem offers high-quality (S)-β2-homoleucine HCl salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-β2-homoleucine HCl salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66

Synonyms

(S)-2-(aminomethyl)-4-methylpentanoic acid hydrochloride; (S)-β2-hLeu-OH · HCl

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Sourcing and Utilizing Fmoc-(S)-β²-homoleucine-OH in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a pathway to novel therapeutics with enhanced stability, potency, and unique conformational properties. Among these, β-amino acids have garnered significant attention. This in-depth technical guide focuses on a specific and rare building block: Fmoc-(S)-β²-homoleucine-OH. Unlike its more common β³ counterpart, the β² isomer presents unique synthetic challenges and opportunities. This guide provides a comprehensive overview of the structural significance of β²-homoleucine, a detailed analysis of its commercial availability, and a practical framework for its procurement via custom synthesis. Furthermore, it offers field-proven, step-by-step protocols for the quality control of the custom-synthesized product and its successful incorporation into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).

The Strategic Importance of β²-Amino Acids in Peptide Design

β-Amino acids are structural isomers of their α-amino acid counterparts, distinguished by the position of the amino group on the carbon backbone. While α-amino acids have the amino group attached to the α-carbon (the carbon adjacent to the carboxyl group), β-amino acids have the amino group on the β-carbon (two carbons away). This seemingly subtle shift has profound implications for the resulting peptide's structure and function.

Peptides composed of β-amino acids, known as β-peptides, can fold into stable secondary structures, including helices, turns, and sheets.[1] A key advantage of incorporating β-amino acids is the enhanced proteolytic stability they confer upon the peptide, as they are poor substrates for the enzymes that typically degrade α-peptides.[1]

The distinction between β² and β³-amino acids lies in the substitution pattern on the backbone (Figure 1). β³-Amino acids are substituted at the C3 position, whereas β²-amino acids bear their substituent at the C2 position. This places the side chain of a β²-amino acid closer to the peptide backbone, which can lead to unique conformational constraints and novel topologies in the final peptide.

Fmoc-(S)-β²-homoleucine-OH , or (S)-3-(Fmoc-amino)-4-methylhexanoic acid, is a derivative of leucine with the amino group at the β-position and the isobutyl side chain at the C4 position. Its incorporation can introduce specific steric and hydrophobic characteristics into a peptide, potentially modulating its binding affinity and selectivity for a biological target.

Figure 1. Comparison of α, β³, and β²-Homoleucine Structures.

Sourcing Fmoc-(S)-β²-homoleucine-OH: A Guide to Commercial Availability

A critical challenge for researchers is the procurement of Fmoc-(S)-β²-homoleucine-OH. Unlike its widely available β³-isomer (Fmoc-L-β-homoleucine, CAS 193887-44-4), the β²-isomer is not a standard off-the-shelf product from major chemical suppliers. This scarcity necessitates a different sourcing strategy, moving from direct purchase to custom synthesis.

Limited Direct Suppliers

Our comprehensive search identified a very limited number of direct listings for this compound. One notable potential supplier is ChemPep , which lists "(S)-Fmoc-β2-homoleucine" in its product catalog.[2][3] However, it is crucial for researchers to perform due diligence and contact the supplier directly to obtain a certificate of analysis, confirm the chemical structure, and ascertain the purity of the available batches.

The Custom Synthesis Route

For reliable and scalable access to Fmoc-(S)-β²-homoleucine-OH, researchers should engage with companies specializing in custom peptide and amino acid synthesis. These organizations have the expertise and infrastructure to synthesize non-standard building blocks to high specifications.

Table 1: A Comparative Overview of Custom Synthesis Service Providers

CompanyKey Services & FeaturesWebsite
Bon Opus Biosciences Expertise in custom peptide synthesis, offering tailored production processes and collaboration with in-house scientists.[Link]
Biomatik Offers a wide range of peptide modifications (>300) with a high success rate and a "No Peptide, No Charge" policy.[4][Link]
AAPPTec Specializes in custom peptide synthesis from research to production scale, with experience in long and complex peptides.[5][Link]
ABclonal Utilizes proprietary ligation technology for synthesizing peptides up to 200 amino acids and offers a price match guarantee.[2][Link]
ProteoGenix Provides custom peptide synthesis up to 150 amino acids with an extensive range of modifications and a "no win – no fee" policy.[6]

When approaching a custom synthesis provider, it is imperative to provide a clear and unambiguous set of specifications.

Essential Information for a Custom Synthesis Quote:

  • Chemical Name: Fmoc-(S)-β²-homoleucine-OH

  • IUPAC Name: (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methylhexanoic acid

  • Chemical Structure: Provide a clear chemical drawing.

  • Required Purity: Specify the desired purity level (e.g., >95%, >98% by HPLC).

  • Quantity: Indicate the required amount in milligrams or grams.

  • Required Analytical Data: Request a comprehensive Certificate of Analysis (CoA) that includes:

    • High-Performance Liquid Chromatography (HPLC) chromatogram to confirm purity.

    • Mass Spectrometry (MS) data to verify the molecular weight.

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure.

Quality Control of Custom-Synthesized Fmoc-(S)-β²-homoleucine-OH

Upon receiving a custom-synthesized batch of Fmoc-(S)-β²-homoleucine-OH, it is the researcher's responsibility to validate its identity and purity, even with a supplier's CoA. This self-validating step is critical for the success of subsequent peptide synthesis.

Protocol 1: Incoming Quality Control

  • Visual Inspection: The compound should be a white to off-white powder or solid.[5]

  • Solubility Test: Test the solubility in common SPPS solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).

  • HPLC Analysis:

    • Dissolve a small sample in a suitable solvent (e.g., Acetonitrile/Water).

    • Run on a reverse-phase C18 column with a standard gradient (e.g., 10-90% Acetonitrile in water with 0.1% TFA over 20 minutes).

    • The chromatogram should show a single major peak, and the area of this peak should correspond to the specified purity.

  • Mass Spectrometry:

    • Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS).

    • The expected molecular weight of Fmoc-(S)-β²-homoleucine-OH (C₂₂H₂₅NO₄) is 367.44 g/mol . Look for the [M+H]⁺ ion at m/z 368.44 or the [M+Na]⁺ ion at m/z 390.42.

  • NMR Spectroscopy:

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra. The spectra should be consistent with the expected structure, showing the characteristic peaks for the Fmoc group and the aliphatic protons of the homoleucine side chain.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-(S)-β²-homoleucine-OH into a growing peptide chain follows standard Fmoc-SPPS protocols, but with special attention to the coupling step due to the potential for steric hindrance from the β²-substituent.

SPPS_Workflow Figure 2. SPPS Workflow for Incorporating Fmoc-(S)-β²-homoleucine-OH Resin 1. Resin Swelling (e.g., Rink Amide in DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Swell resin Washing1 3. Washing (DMF, IPA, DCM) Fmoc_Deprotection->Washing1 Remove Fmoc group Activation 4. Amino Acid Activation (Fmoc-(S)-β²-homoleucine-OH + HBTU/HOBt in DMF) Washing1->Activation Prepare for coupling Coupling 5. Coupling (Add activated amino acid to resin) Activation->Coupling Pre-activate Washing2 6. Washing (DMF) Coupling->Washing2 Form peptide bond Repeat 7. Repeat Cycle or Final Deprotection Washing2->Repeat Check for completion Repeat->Fmoc_Deprotection Next amino acid Cleavage 8. Cleavage & Deprotection (e.g., Reagent K: TFA/TIS/H₂O/EDT) Repeat->Cleavage Final peptide Precipitation 9. Peptide Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Release peptide Purification 10. Purification (Reverse-Phase HPLC) Precipitation->Purification Isolate crude peptide

Figure 2. SPPS Workflow for Incorporating Fmoc-(S)-β²-homoleucine-OH

Protocol 2: Incorporation of Fmoc-(S)-β²-homoleucine-OH via Fmoc-SPPS

This protocol assumes a 0.1 mmol synthesis scale on a Rink Amide resin.

  • Resin Preparation:

    • Place the resin in a suitable reaction vessel and swell in DMF for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5x), Isopropanol (IPA) (3x), and Dichloromethane (DCM) (3x), followed by DMF (3x).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-(S)-β²-homoleucine-OH (3 eq., 0.3 mmol), HBTU (2.9 eq., 0.29 mmol), and HOBt (3 eq., 0.3 mmol) in DMF.

    • Add DIPEA (6 eq., 0.6 mmol) to the solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours. The extended coupling time is recommended to overcome potential steric hindrance. A Kaiser test can be performed to monitor the reaction's completion.

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (5x) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DMF, then DCM, and dry it under vacuum.

    • Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups (e.g., Reagent K: 92.5% TFA, 2.5% Water, 2.5% TIS, 2.5% EDT).

    • Add the cold cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[5]

  • Peptide Isolation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (3x).

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the final peptide by HPLC and Mass Spectrometry.

Conclusion

Fmoc-(S)-β²-homoleucine-OH is a valuable yet challenging building block for peptide chemists. Its commercial scarcity means that researchers must rely on specialized suppliers or custom synthesis services. By understanding the unique structural aspects of β²-amino acids, diligently specifying requirements to custom synthesis providers, and rigorously performing incoming quality control, researchers can successfully procure and utilize this compound. The provided protocols offer a robust framework for the incorporation of Fmoc-(S)-β²-homoleucine-OH into novel peptide therapeutics, paving the way for new discoveries in drug development.

References

  • Bon Opus Biosciences. (n.d.). Custom Peptide Synthesis Service. Retrieved February 22, 2026, from [Link]

  • Biomatik. (n.d.). Custom Peptide Synthesis Services. Retrieved February 22, 2026, from [Link]

  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved February 22, 2026, from [Link]

  • Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). (3R,4S)-3-amino-4-methylhexanoic acid. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). 3-Amino-4-methylhexanoic acid. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). (3R,4S)-3-amino-4-methylhexanoic acid hydrochloride. Retrieved February 22, 2026, from [Link]

  • Wikipedia. (n.d.). β-Homoleucine. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). beta-Homoleucine. Retrieved February 22, 2026, from [Link]

  • Chiroblock GmbH. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. Retrieved February 22, 2026, from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). DL-beta-Homoleucine. Retrieved February 22, 2026, from [Link]

  • AAPPTec. (n.d.). Fmoc-Amino Acids for Peptide Synthesis. Retrieved February 22, 2026, from [Link]

Sources

Review of β2-amino acids in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Title: The


-Amino Acid Paradigm: Synthetic Challenges and Pharmacological Advantages in Peptidomimetics

Executive Summary

In the landscape of peptidomimetics,


-amino acids represent a transformative leap from native 

-peptide architecture.[1] While

-amino acids (side chain adjacent to nitrogen) have enjoyed widespread adoption due to synthetic accessibility,

-amino acids
(side chain adjacent to carbonyl) remain the "high-risk, high-reward" frontier.

This technical guide dissects the


-scaffold.[2] It addresses the specific steric and electronic challenges they impose on Solid-Phase Peptide Synthesis (SPPS), their unique ability to dictate foldamer secondary structure (10/12-helices), and the critical distinction in their configurational stability compared to their 

counterparts.

Part 1: Structural Paradigm & Pharmacological Rationale[3][4]

The Geminal Substitution Effect

The defining feature of a


-amino acid is the placement of the side chain (

) on the

-carbon, adjacent to the carboxyl group.
  • 
    -Amino Acid: 
    
    
    
  • 
    -Amino Acid: 
    
    
    
    (Side chain remote from activation site)
  • 
    -Amino Acid: 
    
    
    
    (Side chain hinders activation site)
Proteolytic Stability & Foldamers

Unlike


-peptides, which are rapidly degraded by endogenous proteases, 

-peptides display near-absolute resistance to peptidases (trypsin, pepsin, chymotrypsin).[2][3] This is not merely due to side-chain recognition but backbone topology; the extra methylene unit disrupts the scissile bond alignment in the protease active site.

Foldamer Logic:


-residues are essential for generating specific helical architectures.[2][3] While 

-homopolymers typically form 14-helices, alternating

sequences promote the formation of 10/12-helices , which mimic the electrostatics of

-helices but with superior pharmacokinetic profiles.

Table 1: Comparative Properties of Amino Acid Scaffolds

Feature

-Amino Acid

-Amino Acid

-Amino Acid
Side Chain Position

-Carbon

-Carbon

-Carbon
Proteolytic Stability Low (

mins/hours)
High (

days)
High (

days)
Coupling Difficulty LowLow to ModerateHigh (Steric Hindrance)
Racemization Risk High (Oxazolone)Negligible (No

-chiral center)
High (Enolization/Oxazolone)
Dominant Foldamer

-Helix (3.6 residues/turn)
14-Helix10/12-Helix (in alternation)

Part 2: Synthetic Methodologies

The synthesis of enantiopure


-amino acids is significantly more challenging than 

homologs (which are easily accessed via Arndt-Eistert homologation of

-amino acids). The

scaffold requires the generation of a chiral center de novo or via auxiliary induction.
The Evans Auxiliary Route (Golden Standard)

For small-scale, high-purity applications, the alkylation of


-acyloxazolidinones is the most reliable method.
  • Acylation: Reaction of 3-bromopropionyl chloride with a chiral oxazolidinone (Evans auxiliary).

  • Amination: Displacement of the bromide with azide (electrophilic amination).

  • Alkylation: Formation of the enolate (using NaHMDS or LiHMDS) and reaction with an alkyl halide (

    
    ). The bulky auxiliary directs the incoming electrophile to the specific face, establishing the 
    
    
    
    -chiral center.
  • Hydrolysis: Removal of the auxiliary to yield the free acid.

Catalytic Asymmetric Mannich Reaction (Scalable)

For larger libraries, the Mannich reaction provides a direct route. This involves the reaction of an unmodified aldehyde, a


-anisidine (amine source), and a malonate equivalent, catalyzed by a chiral organocatalyst (e.g., proline derivatives).

DOT Diagram: Synthetic Decision Tree

Beta2Synthesis Start Target: Enantiopure Beta2-Amino Acid Scale Scale of Synthesis? Start->Scale SmallScale Gram Scale / High Purity Required Scale->SmallScale Research LargeScale Multi-Gram / Industrial Scale Scale->LargeScale Process Evans Evans Auxiliary Route (Diastereoselective Alkylation) SmallScale->Evans Mannich Asymmetric Mannich Reaction (Organocatalytic) LargeScale->Mannich EvansSteps 1. Acylation of Oxazolidinone 2. Enolate Formation (LiHMDS) 3. Electrophilic Alkylation 4. Hydrolysis Evans->EvansSteps MannichSteps 1. Aldehyde + Amine + Enolizable Carbonyl 2. Chiral Catalyst (Proline deriv.) 3. Oxidative cleavage (if needed) Mannich->MannichSteps Result Protected Beta2-Amino Acid (Fmoc/Boc) EvansSteps->Result MannichSteps->Result

Figure 1: Decision matrix for selecting the synthetic route based on scale and purity requirements. The Evans route offers predictability, while Mannich offers atom economy.

Part 3: Medicinal Chemistry Applications

GPCR Ligand Engineering

-amino acids are critical in modifying peptide ligands for G-Protein Coupled Receptors (GPCRs).[3]
  • Case Study (Neurokinin-1): In Substance P analogs, replacing Gly9 with

    
    -homoalanine maintained potency while increasing half-life by 30-fold. The 
    
    
    
    residue mimics the
    
    
    -turn required for receptor binding while blocking enzymatic cleavage.
  • Mechanism: The

    
    -substitution restricts the conformational space (
    
    
    
    angles) of the backbone, locking the peptide into a bioactive conformation ("entropic pre-organization").
Antimicrobial Peptides (AMPs)

Magainin derivatives incorporating


-amino acids (specifically alternating 

patterns) have shown reduced hemolytic activity while maintaining bacterial membrane disruption. The

residues prevent the "carpet mechanism" of host cell toxicity by altering the helix pitch.

Part 4: Solid-Phase Peptide Synthesis (SPPS) Protocols

WARNING: Standard SPPS protocols (HBTU/DIPEA, 30 min coupling) will likely fail for


-amino acids.
Reason:  The side chain on the 

-carbon (adjacent to the activating carbonyl) creates significant steric hindrance, retarding nucleophilic attack by the incoming amine. Furthermore, because the chiral center is

to the activated carbonyl, racemization is a high risk (unlike

).
Optimized Coupling Protocol for -Amino Acids

Reagents:

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HOAt/DIC. Avoid HBTU.

  • Base: TMP (2,4,6-Trimethylpyridine) or Collidine. Avoid DIPEA to reduce racemization risk.

  • Solvent: DMF/NMP (1:1 ratio) to improve swelling and solubility.

Workflow:

  • Resin Preparation: Use low-loading resin (

    
     mmol/g) to prevent aggregation of the forming 
    
    
    
    -peptide secondary structures.
  • Fmoc Deprotection:

    • 20% Piperidine in DMF (2 x 5 min).

    • Note: Monitor UV;

      
      -peptides deprotect slower than 
      
      
      
      -peptides due to folding.
  • Activation & Coupling (The Critical Step):

    • Pre-activate the Fmoc-

      
      -AA (3.0 eq) with HATU (2.9 eq) and Collidine (6.0 eq) for 1 minute  only (minimize pre-activation time to prevent epimerization).
      
    • Add to resin immediately.

    • Coupling Time: 2 to 4 hours (Double coupling is mandatory).

  • Capping: Acetyl anhydride/Pyridine after every

    
     coupling to terminate unreacted chains.
    
  • Cleavage: Standard TFA/TIS/Water (95:2.5:2.5).

DOT Diagram: SPPS Workflow for Hindered Beta2-AAs

SPPS_Beta2 Start Fmoc-Resin Deprotect Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Activate Activation (HATU + Collidine) *Low Racemization* Wash1->Activate Couple Coupling (3-4 Hours) Activate->Couple Check Kaiser Test (Blue = Fail) Couple->Check Recouple Re-Couple (Fresh Reagents) Check->Recouple Positive (Blue) Next Next Cycle Check->Next Negative (Colorless) Cap Capping (Ac2O) Recouple->Cap Cap->Next

Figure 2: Optimized SPPS cycle highlighting the critical checkpoints for hindered


-amino acids.

References

  • Seebach, D., et al. (2004).[3][4][5] "

    
    -Amino Acids: Syntheses, Occurrence in Natural Products, and Components of 
    
    
    
    -Peptides." Helvetica Chimica Acta.
  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.

  • Steer, D. L., et al. (2002). "

    
    -Amino Acids: Versatile Peptidomimetics." Current Medicinal Chemistry. 
    
  • Albericio, F., & Tulla-Puche, J. (2008). "The Power of the Benzotriazole System in Solid-Phase Peptide Synthesis." Chemical Reviews.

  • Vasudev, P. G., et al. (2011). "

    
    -Peptides: From Structure to Function." Chemical Reviews. 
    

Sources

Methodological & Application

Navigating the Challenges of Steric Hindrance: A Guide to Coupling Reagents for β2-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenge of β2-Amino Acids in Peptide Synthesis

The incorporation of β-amino acids into peptide chains is a powerful strategy in medicinal chemistry and materials science, offering the potential to create novel structures with enhanced proteolytic stability and unique conformational properties.[1][2] Among these, β2-amino acids, which possess a substituent at the Cα position, present a significant synthetic hurdle. The steric bulk in close proximity to the reacting carboxyl and amino groups can dramatically hinder the efficiency of peptide bond formation, leading to incomplete reactions, low yields, and the formation of deletion sequences.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and utilizing the most effective coupling reagents to overcome the steric challenges associated with hindered β2-amino acids. We will delve into the mechanistic underpinnings of various reagent classes, present comparative data, and provide detailed, field-proven protocols to ensure successful and efficient synthesis of β2-peptide-containing molecules.

The Crux of the Problem: Steric Hindrance at the β2-Position

The primary obstacle in coupling β2-amino acids lies in the steric congestion around the reactive centers. Unlike their α-amino acid counterparts, the substituent on the β-carbon in β2-amino acids creates a more crowded environment, impeding the approach of the activated carboxyl group and the incoming amine. This steric clash slows down the reaction rate and can prevent the reaction from reaching completion under standard coupling conditions.[3]

To address this, the choice of coupling reagent is paramount. An ideal reagent for this application must be highly reactive to drive the reaction forward despite the steric barrier, while also minimizing the risk of side reactions, particularly racemization at the chiral centers.[4][5]

A Comparative Analysis of Coupling Reagents for Hindered β2-Amino Acids

The landscape of peptide coupling reagents is vast, but for the demanding task of incorporating hindered β2-amino acids, uronium/aminium and phosphonium salt-based reagents have proven to be the most effective. Carbodiimide-based reagents, while widely used for standard peptide synthesis, often fall short in these challenging cases.

Uronium/Aminium Salt-Based Reagents: The Powerhouses of Peptide Coupling

This class of reagents, which includes the widely recognized HATU and the more recent innovation COMU, are known for their high reactivity and efficiency in forming amide bonds.[6][7]

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

HATU has long been a gold standard for difficult couplings due to its rapid activation of carboxylic acids.[8] The mechanism involves the formation of a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the incoming amine compared to the OBt-esters formed by older reagents like HBTU.[9]

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

COMU is a third-generation uronium salt-based coupling reagent that offers comparable, and in some cases superior, performance to HATU, with the added advantage of a better safety profile as it is not derived from the potentially explosive HOBt or HOAt.[7][10] COMU activates carboxylic acids to form highly reactive Oxyma-based active esters.[11]

Mechanism of Action: Uronium/Aminium Reagents

Figure 1: General Mechanism of Uronium/Aminium Salt-Based Coupling Reagents Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Base Base (e.g., DIPEA) Active_Ester Highly Reactive Active Ester Carboxylate->Active_Ester + Uronium Reagent Uronium_Reagent Uronium/Aminium Salt (e.g., HATU, COMU) Uronium_Reagent->Active_Ester Peptide_Bond Peptide Bond (R-CO-NH-R') Active_Ester->Peptide_Bond + Amine Byproducts Byproducts Active_Ester->Byproducts Amine R'-NH₂ Amine->Peptide_Bond

Caption: General mechanism of uronium/aminium salt-based coupling reagents.

Phosphonium Salt-Based Reagents: A Reliable Alternative

Phosphonium salt-based reagents, such as PyBOP, offer another powerful option for coupling hindered amino acids. They are known for their high coupling efficiency and low risk of racemization.[12]

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

PyBOP is a widely used phosphonium reagent that activates carboxylic acids to form OBt-active esters. While generally very effective, for extremely hindered β2-amino acids, the higher reactivity of the OAt or Oxyma esters generated by HATU or COMU may be advantageous.[13]

Data Presentation: Comparative Performance of Coupling Reagents

The following table summarizes the general performance of key coupling reagents for hindered amino acid couplings. It is important to note that optimal conditions and outcomes can be sequence-dependent.

Coupling ReagentReagent TypeRelative Reactivity for Hindered CouplingsKey AdvantagesPotential Considerations
HATU Uronium/AminiumVery HighFast reaction rates, high yields, effective for N-methylated amino acids.[8]Potentially explosive nature of its HOAt byproduct.[6]
COMU Uronium/AminiumVery HighComparable to HATU, safer (non-explosive), byproducts are water-soluble.[7][10][11]Higher cost compared to some older reagents.
PyBOP PhosphoniumHighEfficient coupling, low racemization, byproducts are generally less hazardous than those from BOP.[12][13]May be less effective than HATU/COMU for the most extremely hindered cases.
DIC/HOBt CarbodiimideModerateCost-effective, well-established.Often insufficient for highly hindered β2-amino acids, risk of N-acylurea formation.[3]

Experimental Protocols: Strategies for Success

The following protocols are designed to provide a robust starting point for the successful incorporation of hindered β2-amino acids using solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry.

Workflow for a Single Coupling Cycle in SPPS

Figure 2: SPPS Workflow for Coupling a Hindered β2-Amino Acid Start Resin with N-terminal Fmoc-protected peptide Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Wash_1 2. DMF Wash Fmoc_Deprotection->Wash_1 Coupling 4. Coupling to Resin Wash_1->Coupling Pre_activation 3. Pre-activation of Fmoc-β2-amino acid (Coupling Reagent + Base in DMF) Pre_activation->Coupling Wash_2 5. DMF Wash Coupling->Wash_2 Monitoring 6. Monitoring (e.g., Kaiser Test) Wash_2->Monitoring Monitoring->Coupling Repeat if incomplete (Double Coupling) End Resin with elongated peptide Monitoring->End

Caption: A typical solid-phase peptide synthesis (SPPS) cycle for incorporating a hindered β2-amino acid.

Protocol 1: Coupling of a Hindered β2-Amino Acid using HATU

This protocol is recommended for particularly challenging couplings where high reactivity is essential.

Materials:

  • Fmoc-protected hindered β2-amino acid (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Pre-activation: In a separate vessel, dissolve the Fmoc-β2-amino acid and HATU in DMF. Add DIPEA to the solution and allow the mixture to pre-activate for 1-5 minutes at room temperature.[3]

  • Coupling: Add the pre-activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-4 hours at room temperature. For extremely hindered residues, extending the coupling time or performing a double coupling may be necessary.[3][14]

  • Washing: After the coupling reaction, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, a second coupling (double coupling) is recommended.[14]

Protocol 2: Coupling of a Hindered β2-Amino Acid using COMU

This protocol offers a highly efficient and safer alternative to HATU-mediated coupling.

Materials:

  • Fmoc-protected hindered β2-amino acid (3 equivalents relative to resin loading)

  • COMU (3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Pre-activation: In a separate vessel, dissolve the Fmoc-β2-amino acid and COMU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.[10]

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 30-60 minutes at room temperature. For highly hindered residues, a longer coupling time (e.g., 1 hour) or a double coupling may be required.[10][15]

  • Washing: Wash the resin with DMF as described in Protocol 1.

  • Monitoring: Monitor the reaction completion using the Kaiser test and proceed accordingly.

Key Considerations for Optimizing Coupling Reactions

  • Solvent Choice: DMF is the most common solvent for SPPS. However, for sequences prone to aggregation, N-methylpyrrolidone (NMP) may offer superior solvating properties.[3]

  • Base Selection: DIPEA is a commonly used base. For amino acids that are particularly sensitive to racemization, a more sterically hindered and weaker base such as 2,4,6-collidine may be beneficial.[6]

  • Double Coupling: For exceptionally difficult couplings, a second coupling step with a fresh batch of activated amino acid is a highly effective strategy to drive the reaction to completion.[3][14]

  • Microwave-Assisted SPPS (MA-SPPS): The use of microwave irradiation can significantly accelerate coupling reactions, particularly for hindered amino acids, by providing localized and efficient heating.[3][16]

Troubleshooting and Self-Validation

A critical aspect of successful peptide synthesis is the ability to monitor reaction progress and troubleshoot incomplete couplings. The Kaiser test is an invaluable tool for the qualitative detection of free primary amines on the resin. A positive result (blue or purple beads) after a coupling step indicates that the reaction is incomplete and requires further action, such as a second coupling. Consistent negative Kaiser tests after each coupling step provide a self-validating system for the chosen protocol.

Conclusion

The incorporation of hindered β2-amino acids into peptide backbones presents a formidable synthetic challenge that can be effectively overcome with the appropriate choice of coupling reagents and optimized protocols. Uronium/aminium salt-based reagents, particularly HATU and COMU, stand out as the most powerful tools for these demanding applications due to their high reactivity. By understanding the mechanistic principles behind these reagents and employing robust protocols that include strategies like pre-activation and double coupling, researchers can confidently synthesize complex β2-peptide-containing molecules for a wide range of applications in drug discovery and beyond.

References

  • El-Faham, A., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of peptide science, 16(1), 6–9. Available at: [Link].

  • 7.4 Racemization Assays. Thieme Chemistry. Available at: [Link].

  • Gompper, R., & Günther, O. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
  • Kinetic studies in peptide chemistry. Coupling, racemization and evaluation of methods useful for shortening coupling time. ACS Publications. Available at: [Link].

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link].

  • Cabrele, C., Martinek, T. A., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of medicinal chemistry, 57(23), 9718–9739.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link].

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173–180.
  • Fülöp, F., & Kiss, L. (2014). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino acids, 46(12), 2733–2743.
  • Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research. Available at: [Link].

  • Seebach, D., & Matthews, J. L. (1997). β-Peptides: a surprise at every turn.
  • Recognition of MHC-II peptide ligands that contain β-amino acids. PMC. Available at: [Link].

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. PMC. Available at: [Link].

  • Otvos, L., Wroblewski, K., Kollat, E., Perczel, A., Hollosi, M., Fasman, G. D., Ertl, H. C., & Thurin, J. (1989). Coupling strategies in solid-phase synthesis of glycopeptides. Peptide research, 2(6), 362–366.
  • Young, J. D., Huang, A. S., Ariel, N., Bruins, J. B., Ng, D., & Stevens, R. L. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194–200.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. Available at: [Link].

  • Coupling Reagents. AAPPTEC. Available at: [Link].

  • Planning a Peptide Synthesis. AAPPTEC. Available at: [Link].

  • HATU/PyBOP coupling procedure question. Reddit. Available at: [Link].

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Bio. Available at: [Link].

  • Synthesis of complex cyclic peptide | Case Study. Concept Life Sciences. Available at: [Link].

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link].

  • Solid Phase Peptide Synthesis Help. Reddit. Available at: [Link].

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Publishing. Available at: [Link].

  • Using double coupling to improve your peptide synthesis. Biotage. Available at: [Link].

  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PMC. Available at: [Link].

  • Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. CEM. Available at: [Link].

  • Optimizing Peptide Coupling: Key Techniques. Iris Biotech. Available at: [Link].

  • Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides. PMC. Available at: [Link].

  • Methods and protocols of modern solid phase peptide synthesis. Springer. Available at: [Link].

  • CuI-Catalyzed Coupling Reaction of β-Amino Acids or Esters with Aryl Halides at Temperature Lower Than That Employed in the Normal Ullmann Reaction. Facile Synthesis of SB-214857. Organic Chemistry Portal. Available at: [Link].

  • The effectiveness of selection in a species affects the direction of amino acid frequency evolution. PMC. Available at: [Link].

  • Monovalent anions differentially modulate coupling of the beta2-adrenoceptor to G(s)alpha splice variants. PubMed. Available at: [Link].

  • Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. ACS Publications. Available at: [Link].

Sources

Application Note: A Guide to Protecting Group Strategy in the Asymmetric Synthesis of (S)-β²-Homoleucine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (S)-β²-Homoleucine in Medicinal Chemistry

Non-natural β-amino acids are critical building blocks in modern drug discovery, prized for their ability to impart unique structural and functional properties to peptides and small molecules.[1] Specifically, β²-amino acids, which have a substituent at the α-position relative to the carboxyl group, are of significant interest. When incorporated into peptides, they can induce stable secondary structures (β-peptides) and offer enhanced metabolic stability by resisting enzymatic degradation.[1] (S)-β²-homoleucine, an analog of the natural amino acid L-leucine, is a valuable chiral building block for developing novel therapeutics, from protein kinase inhibitors to innovative peptide-based drugs.[1][2][3]

The synthesis of enantiomerically pure (S)-β²-homoleucine, however, presents a significant challenge: the precise control of the stereocenter at the C2 position. This necessitates a robust and well-considered protecting group strategy. Protecting groups are temporary "masks" for reactive functional groups, preventing them from engaging in unwanted side reactions during synthesis.[4][5] In the context of (S)-β²-homoleucine synthesis, the strategy is not merely about masking the amine; it is intrinsically linked to the method of asymmetric induction—the very process that sets the desired stereochemistry. This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of protecting group strategies, explaining the causality behind experimental choices and offering detailed, field-proven protocols.

Section 1: The Strategic Imperative of Orthogonal Protection

In multi-step synthesis, particularly when preparing building blocks for Solid-Phase Peptide Synthesis (SPPS), the concept of orthogonal protection is paramount.[6][7] An orthogonal system employs multiple classes of protecting groups within the same molecule, each of which can be removed by a specific chemical mechanism without affecting the others.[5][6] The three most common amine-protecting groups used in this context are the tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz or Z), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups.

Their utility lies in their distinct cleavage conditions:

  • Boc Group: Removed under moderate to strong acidic conditions (e.g., trifluoroacetic acid, TFA).[8][9][10]

  • Cbz Group: Removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C) or strong acids.[4][11][12]

  • Fmoc Group: Removed under mild basic conditions (e.g., piperidine in DMF).[8][10]

This orthogonality allows for the selective deprotection of the α-amino group for peptide chain elongation while side-chain protecting groups (if any) remain intact, or vice-versa.[6][] The choice of the final protecting group on (S)-β²-homoleucine will therefore be dictated by its intended downstream application, for instance, Fmoc for Fmoc-based SPPS or Boc for Boc-based SPPS.

G cluster_0 Orthogonal Deprotection Strategies ProtectedAA N-Protected Amino Acid Boc Boc Group ProtectedAA->Boc Protection Cbz Cbz Group Fmoc Fmoc Group FreeAmine Free Amine Boc->FreeAmine   Acid (TFA)    Cbz->FreeAmine   H₂/Pd-C    Fmoc->FreeAmine   Base (Piperidine)   

Caption: Orthogonal removal of common amine protecting groups.

Section 2: Core Strategy for Asymmetric Induction: The Evans Chiral Auxiliary

While various methods exist for the enantioselective synthesis of β-amino acids, such as catalytic conjugate additions[1][14], the use of chiral auxiliaries remains a reliable, scalable, and highly predictable strategy.[15][16] Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are cleaved and can often be recovered.[15]

Evans' oxazolidinone auxiliaries are among the most powerful tools for this purpose.[17][18] The synthesis workflow involves acylating the chiral auxiliary with a suitable carboxylic acid derivative, performing a highly diastereoselective alkylation on the resulting enolate, and finally, cleaving the auxiliary to yield the desired chiral product.

The logical workflow for synthesizing (S)-β²-homoleucine using an Evans auxiliary is as follows:

G Start Propionic Anhydride + (S)-4-benzyloxazolidin-2-one Acylation Step 1: N-Acylation Start->Acylation Auxiliary N-Propionyl Chiral Auxiliary Acylation->Auxiliary Enolization Step 2: Diastereoselective Enolate Formation (e.g., NaHMDS) Auxiliary->Enolization Enolate Sodium (Z)-Enolate Enolization->Enolate Alkylation Step 3: Alkylation with Isobutyl Iodide Enolate->Alkylation AlkylatedAux Alkylated Auxiliary Intermediate Alkylation->AlkylatedAux Cleavage Step 4: Auxiliary Cleavage (e.g., LiOH/H₂O₂) AlkylatedAux->Cleavage Homoleucine Unprotected (S)-β²-Homoleucine Cleavage->Homoleucine Protection Step 5: N-Protection (e.g., Boc₂O or Cbz-Cl) Homoleucine->Protection FinalProduct N-Protected (S)-β²-Homoleucine Protection->FinalProduct

Caption: Evans auxiliary-based workflow for (S)-β²-homoleucine.

This strategy is powerful because the bulky substituent on the chiral auxiliary (e.g., a benzyl or isopropyl group) effectively shields one face of the enolate, forcing the incoming electrophile (isobutyl iodide) to approach from the less hindered face, thereby ensuring high diastereoselectivity.[18]

Section 3: A Comparative Analysis of Key Amino-Protecting Groups

The choice of the final protecting group for the synthesized (S)-β²-homoleucine is critical for its utility. The selection depends on the subsequent synthetic steps planned for the molecule.

Protecting GroupStructureIntroduction ReagentDeprotection ConditionsKey Advantages & Rationale
Boc (tert-Butoxycarbonyl)R-NH-CO-O-tBuDi-tert-butyl dicarbonate (Boc₂O)[19]Mild to strong acid (e.g., TFA, HCl in dioxane)[8][20]Stable to bases and hydrogenolysis, making it orthogonal to Fmoc and Cbz.[9] Ideal for Boc-based SPPS. The protected amino acids are generally stable solids.
Cbz (Benzyloxycarbonyl)R-NH-CO-O-CH₂-PhBenzyl chloroformate (Cbz-Cl)[11][12]Catalytic hydrogenolysis (H₂/Pd-C); strong acids (HBr/AcOH)[4][11]Stable to mild acid and base, orthogonal to Fmoc.[4] Often imparts crystallinity. Useful in solution-phase synthesis.[21]
Fmoc (9-Fluorenylmethoxycarbonyl)R-NH-CO-O-CH₂-FluorenylFmoc-OSu or Fmoc-ClMild base (20% piperidine in DMF)[8][10]Cleaved under very mild, non-acidic conditions. The cornerstone of modern Fmoc-based SPPS. Orthogonal to Boc and acid-labile side-chain groups.[]

Section 4: Detailed Experimental Protocols

The following protocols are representative methodologies. Researchers should always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of N-Propionyl-(4S)-4-benzyl-1,3-oxazolidin-2-one

Causality: This step attaches the achiral propionyl unit to the chiral auxiliary. This sets the stage for deprotonation at the α-carbon to form a chiral enolate, which is the key to stereocontrolled alkylation.

  • Setup : To a flame-dried 1 L round-bottom flask under a nitrogen atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation : Add n-butyllithium (n-BuLi, 1.05 eq, 1.6 M in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution for 30 minutes at -78 °C.

  • Acylation : Add propionyl chloride (1.1 eq) dropwise to the lithium salt solution. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up : Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure N-propionyl auxiliary.

Protocol 2: Asymmetric Alkylation to Introduce the Isobutyl Side Chain

Causality: This is the crucial stereochemistry-defining step. Sodium bis(trimethylsilyl)amide (NaHMDS) is used to form the (Z)-enolate, which chelates with the sodium ion. The bulky benzyl group of the auxiliary directs the incoming isobutyl iodide to the opposite face, leading to the desired (S) stereochemistry at the new chiral center.[18][22]

  • Setup : To a flame-dried flask under nitrogen, add the N-propionyl auxiliary (1.0 eq) from Protocol 1 and anhydrous THF (~0.1 M). Cool the solution to -78 °C.

  • Enolate Formation : Add NaHMDS (1.1 eq, 1.0 M in THF) dropwise. Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation : Add isobutyl iodide (1.5 eq) dropwise. Keep the reaction at -78 °C for 2-3 hours, then allow it to slowly warm to -20 °C over 4 hours. Monitor reaction progress by TLC.

  • Work-up and Purification : Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purify the product via flash chromatography to isolate the alkylated product with high diastereomeric excess.

Protocol 3: Auxiliary Cleavage and Boc-Protection of (S)-β²-Homoleucine

Causality: The auxiliary is now cleaved to release the chiral carboxylic acid. Lithium hydroxide with hydrogen peroxide is a standard method for this transformation. The resulting free amine is immediately protected with a Boc group in a one-pot or two-step sequence to prevent side reactions and facilitate isolation.

  • Cleavage Setup : Dissolve the purified alkylated auxiliary (1.0 eq) from Protocol 2 in a 3:1 mixture of THF and water (~0.2 M). Cool the solution to 0 °C in an ice bath.

  • Hydrolysis : Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (2.0 eq, 1.0 M solution). Stir the mixture vigorously at 0 °C for 4 hours.

  • Quench : Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative peroxide test (using starch-iodide paper) is obtained.

  • Auxiliary Removal : Concentrate the mixture in vacuo to remove most of the THF. Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

  • Boc-Protection : To the remaining aqueous layer containing the lithium salt of (S)-β²-homoleucine, add dioxane and a solution of di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) in dioxane. Add 1 N NaOH to maintain the pH at ~9-10. Stir vigorously overnight at room temperature.[19]

  • Final Work-up : Acidify the aqueous solution to pH 2-3 with cold 1 N HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield N-Boc-(S)-β²-homoleucine.

Protocol 4: Deprotection of N-Boc Group

Causality: The Boc group is an acid-labile carbamate. Protonation of the carbonyl oxygen by a strong acid like TFA facilitates the loss of a stable tert-butyl cation, leading to the formation of an unstable carbamic acid, which rapidly decarboxylates to release the free amine.[8]

  • Setup : Dissolve the N-Boc protected amino acid (1.0 eq) in dichloromethane (DCM, ~0.1 M).

  • Deprotection : Add trifluoroacetic acid (TFA, 5-10 eq) to the solution at room temperature.

  • Reaction : Stir the mixture for 1-2 hours. Monitor the reaction by TLC until all starting material is consumed.

  • Isolation : Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting residue can be triturated with cold diethyl ether to precipitate the amine as its TFA salt.

Protocol 5: Deprotection of N-Cbz Group

Causality: The Cbz group is cleaved by hydrogenolysis. The palladium catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen, releasing the free amine, carbon dioxide, and toluene as byproducts.[4][12]

  • Setup : Dissolve the N-Cbz protected amino acid (1.0 eq) in a suitable solvent like methanol or ethanol (~0.1 M).

  • Catalyst Addition : Carefully add Palladium on carbon (Pd/C, 10% w/w, ~0.05 eq) to the solution.

  • Hydrogenation : Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Stir the mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) for 2-6 hours.

  • Work-up : Once the reaction is complete (monitored by TLC), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation : Concentrate the filtrate under reduced pressure to obtain the deprotected amino acid.

Conclusion

The successful asymmetric synthesis of (S)-β²-homoleucine is critically dependent on a well-designed protecting group strategy that is seamlessly integrated with the method of stereocontrol. The use of an Evans chiral auxiliary provides a reliable and highly diastereoselective route to establish the C2 stereocenter. The subsequent choice of an N-protecting group—typically Boc, Cbz, or Fmoc—must be guided by the principles of orthogonality and the specific requirements of the downstream application, such as automated peptide synthesis. By understanding the causality behind each synthetic step and employing robust protocols, researchers can efficiently access this valuable building block for the advancement of drug discovery and development.

References

  • Rimkus, A., & Sewald, N. (2003). First synthesis of a beta(2)-homoamino acid by enantioselective catalysis. Organic Letters, 5(1), 79–80. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Seo, J., & Lee, H. S. (2015). Preparation of β2-homologous Amino Acids Bearing Polar Side Chains via a Collective Synthesis Strategy. Journal of Visualized Experiments, (105), 53345. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(39), 6654–6665. [Link]

  • Chiroblock GmbH. Beta2-Amino Acids: Synthesis Approaches & Compounds. [Link]

  • Tilak, M. A., & Hollinden, C. S. (1970). U.S. Patent No. 3,518,240. Washington, DC: U.S.
  • Davies, H. M. L., & Venkataramani, C. (2002). Catalytic Enantioselective Synthesis of β2-Amino Acids. Angewandte Chemie International Edition, 41(12), 2197–2199. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • de Figueiredo, R. M., & Christmann, M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Journal of the Brazilian Chemical Society, 30(10), 2051-2072. [Link]

  • Mondal, D., & Addy, D. A. (2016). Deprotection of N-Boc group present in amino acids and other derivatives. ResearchGate. [Link]

  • Andrade, C. K. Z. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of Beta-Amino Acids (2nd ed.). Wiley-VCH. [Link]

  • Chen, L.-Y., & Huang, P.-Q. (2023). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. ResearchGate. [Link]

  • Bull, S. D., et al. (2001). A chiral relay auxiliary for the synthesis of homochiral α-amino acids. Chemical Communications, (1), 1-2. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active Amino Acids (pp. 185-213). Pergamon. [Link]

  • Wang, Y. (2014). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis Scholarly Repository. [Link]

  • Dalko, P. I. (Ed.). (2013). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • AAPPTec. (2012). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Geylan, G., et al. (2024). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science. [Link]

  • Macmillan Group. (2001). β-Amino Acids: Function and Synthesis. [Link]

  • Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]

  • Keller, O., et al. (1988). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses, 63, 160. [Link]

  • Ananda, K., & Vasanthakumar, G. R. (2002). Homologation of α-Amino Acids to β-Amino Acids Using Boc2O. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Integration of (S)-β2-Homoleucine in Antimicrobial Peptide Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Antimicrobial Peptide Development

The escalating crisis of antibiotic resistance necessitates the development of novel therapeutic agents that can overcome existing resistance mechanisms.[1] Antimicrobial peptides (AMPs) represent a promising class of molecules due to their broad-spectrum activity and their primary mode of action, which often involves the disruption of microbial membranes, making the development of resistance more challenging for pathogens.[1][2] However, the therapeutic potential of natural α-amino acid-based AMPs is often hindered by their susceptibility to proteolytic degradation and potential cytotoxicity.

The incorporation of non-canonical amino acids, particularly β-amino acids, has emerged as a powerful strategy to address these limitations. β-Peptides, which are oligomers of β-amino acids, are known to adopt stable secondary structures, including helices and sheets, and exhibit remarkable resistance to degradation by proteases.[3][4] This application note focuses on the strategic use of a specific β-amino acid, (S)-β2-homoleucine, in the design of novel AMPs with enhanced therapeutic profiles.

(S)-β2-homoleucine, with its side chain at the C2 position of the β-amino acid backbone, offers a unique structural element for modulating the hydrophobicity and conformational properties of peptides. Its incorporation can lead to the formation of well-defined, amphipathic structures that are crucial for antimicrobial activity, while the unnatural backbone provides a shield against enzymatic cleavage.[5] This guide provides a comprehensive overview of the design principles, detailed experimental protocols, and characterization techniques for developing potent and stable antimicrobial peptides incorporating (S)-β2-homoleucine.

Part 1: Design Principles and Strategic Considerations

The design of AMPs containing (S)-β2-homoleucine hinges on mimicking the key physicochemical properties of natural AMPs: cationicity and amphipathicity. The peptide should possess a net positive charge to facilitate initial electrostatic interactions with the negatively charged bacterial membrane and a distinct hydrophobic face to enable membrane insertion and disruption.[1][2]

Key Design Parameters:

  • Cationic Residues: Incorporate lysine or arginine residues to impart a net positive charge.

  • Hydrophobic Residues: Utilize (S)-β2-homoleucine and other hydrophobic α- or β-amino acids to form a non-polar face.

  • Amphipathic Structure: Strategically position cationic and hydrophobic residues to create an amphipathic secondary structure, such as an α-helix or a β-sheet.

  • Peptide Length: Peptides of 12-50 amino acids are generally effective.[1]

  • Stereochemistry: The use of the (S)-enantiomer of β2-homoleucine is crucial for controlling the resulting peptide's secondary structure.

Part 2: Synthesis of the Fmoc-(S)-β2-Homoleucine Building Block

A prerequisite for incorporating (S)-β2-homoleucine into peptides using standard solid-phase peptide synthesis (SPPS) is the availability of the N-terminally Fmoc-protected amino acid. While not commercially available off-the-shelf, it can be synthesized from the corresponding α-amino acid, (S)-leucine, via a well-established method such as the ultrasound-promoted Wolff rearrangement of the corresponding α-diazo ketone.[6]

Part 3: Protocols for Peptide Synthesis, Purification, and Characterization

This section provides detailed, step-by-step protocols for the synthesis, purification, and characterization of an exemplary antimicrobial peptide containing (S)-β2-homoleucine.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a β-Peptide Analog

This protocol details the manual synthesis of a hypothetical 12-residue AMP, "AMP-β2hL", with the sequence: Ac-K(Boc)-I-K(Boc)-I-β2hL-W(Boc)-I-K(Boc)-I-K(Boc)-I-W(Boc)-NH2, using Fmoc/tBu chemistry.[7][8][9][10]

Materials:

  • Rink Amide MBHA resin (100-200 mesh)

  • Fmoc-protected α-amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Ile-OH, Fmoc-Trp(Boc)-OH)

  • Fmoc-(S)-β2-homoleucine-OH (synthesized as described above)

  • Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Capping agent: Acetic anhydride

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • SPPS reaction vessel

  • Shaker or bubbler for mixing

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Mix for 5 minutes, then drain.

    • Repeat the piperidine treatment for another 15 minutes and drain.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HCTU in DMF.

    • Add 8 equivalents of DIPEA to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Mix for 1-2 hours at room temperature. For the β-amino acid, extend the coupling time to 4 hours.

    • Drain the coupling solution and wash the resin with DMF (5 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF to the resin.

    • React for 30 minutes.

    • Drain and wash the resin with DMF (5 times) and DCM (5 times).

  • Cleavage and Deprotection:

    • Dry the resin under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Mix for 3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Workflow for Solid-Phase Peptide Synthesis of a β-Peptide Analog

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeat for each AA) cluster_final Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell 1h Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF/DCM Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Next Amino Acid Acetylation N-terminal Acetylation Wash2->Acetylation Final Amino Acid Cleavage Cleavage from Resin (TFA/TIS/H2O) Acetylation->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide

Caption: Automated workflow for SPPS.

Protocol 2: Peptide Purification by Reversed-Phase HPLC

This protocol provides a general guideline for purifying the crude synthetic peptide.[11][12][13][14][15]

Materials:

  • Reversed-phase C18 HPLC column (preparative or semi-preparative)

  • HPLC system with a UV detector

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude peptide dissolved in a minimal amount of Mobile Phase A/B mixture

Procedure:

  • Method Development (Analytical Scale):

    • Dissolve a small amount of crude peptide in 50% Mobile Phase B.

    • Inject onto an analytical C18 column.

    • Run a linear gradient, e.g., 5% to 95% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 220 nm and 280 nm.

    • Identify the peak corresponding to the target peptide (verify with mass spectrometry).

  • Preparative Purification:

    • Equilibrate the preparative/semi-preparative C18 column with the starting conditions determined from the analytical run.

    • Dissolve the crude peptide and inject it onto the column.

    • Run the optimized gradient.

    • Collect fractions corresponding to the target peptide peak.

  • Analysis and Lyophilization:

    • Analyze the collected fractions for purity using the analytical HPLC method.

    • Pool the fractions with >95% purity.

    • Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

Protocol 3: Peptide Characterization by Mass Spectrometry

Confirm the identity of the purified peptide using mass spectrometry.[16][17][18][19][20]

Procedure:

  • Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Infuse the sample into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • Compare the experimentally observed molecular weight with the calculated theoretical molecular weight of the peptide.

Part 4: Protocols for Biological Evaluation

This section details the essential assays to determine the antimicrobial efficacy and selectivity of the designed peptide.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.[21][22][23][24][25]

Materials:

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Purified peptide stock solution

  • Bacterial inoculum adjusted to 0.5 McFarland standard and then diluted to ~5 x 10^5 CFU/mL in CAMHB

Procedure:

  • Serial Dilution:

    • Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.

    • Add 200 µL of the peptide stock solution (at twice the highest desired concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no peptide), and well 12 as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1-11.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest peptide concentration in a well with no visible turbidity.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout Peptide Prepare Peptide Stock Serial_Dilution 2-fold Serial Dilution of Peptide Peptide->Serial_Dilution Bacteria Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Inoculation Inoculate with Bacteria Bacteria->Inoculation Plate 96-Well Plate Plate->Serial_Dilution Serial_Dilution->Inoculation Incubate Incubate at 37°C (18-24h) Inoculation->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC

Sources

Modifying Peptide Bioactivity with (S)-β²-homoleucine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of non-canonical amino acids into peptide scaffolds represents a powerful approach in modern drug discovery and chemical biology. This guide provides a comprehensive overview and detailed protocols for utilizing (S)-β²-homoleucine, a non-proteinogenic β-amino acid, to modulate the bioactivity of peptides. By introducing this unique building block, researchers can systematically alter peptide conformation, enhance proteolytic stability, and ultimately fine-tune interactions with biological targets. This document serves as a practical resource, elucidating the rationale behind experimental design and providing step-by-step methodologies for the synthesis of (S)-β²-homoleucine-containing peptides, their structural characterization, and the assessment of their biological function.

Introduction: The Rationale for β-Amino Acid Incorporation

Native peptides, while exhibiting a wide range of biological activities, often suffer from limitations such as poor metabolic stability and conformational flexibility, which can hinder their therapeutic potential.[1][2] The introduction of β-amino acids, which possess an additional carbon atom in their backbone compared to their α-amino acid counterparts, offers a robust strategy to overcome these challenges.[1][3][4]

(S)-β²-homoleucine, with its isobutyl side chain, is a particularly interesting building block. Its incorporation can:

  • Induce Stable Secondary Structures: The altered backbone geometry of β-amino acids can promote the formation of unique and stable secondary structures, such as various helices (10-helix, 12-helix, 14-helix) and turns, which are not readily accessible to α-peptides.[3][5] This conformational pre-organization can lead to enhanced binding affinity and specificity for target receptors.

  • Enhance Proteolytic Resistance: The non-natural β-peptide bond is a poor substrate for many endogenous proteases, leading to a significant increase in the in vivo half-life of the modified peptide.[1][6]

  • Modulate Receptor Interactions: The altered positioning of side chains and the modified backbone hydrogen-bonding patterns can lead to novel interactions with target proteins, potentially converting agonists to antagonists or vice versa, or uncovering entirely new biological activities.[4]

This guide will walk you through the essential steps to explore the potential of (S)-β²-homoleucine in your peptide research, from the synthesis of the modified peptide to its comprehensive biological evaluation.

Workflow for Developing (S)-β²-homoleucine Modified Peptides

The development and characterization of peptides containing (S)-β²-homoleucine follows a logical progression of synthesis, purification, structural analysis, and bioactivity assessment.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Side Reactions with (S)-β²-homoleucine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the successful incorporation of (S)-β²-homoleucine into your synthetic peptides. As pioneers in providing novel building blocks for drug discovery and development, we understand that harnessing the unique properties of β-amino acids requires a nuanced approach to peptide synthesis. This guide is designed to provide you, our fellow researchers and scientists, with in-depth troubleshooting advice and answers to frequently asked questions regarding potential side reactions. Our goal is to empower you with the knowledge to anticipate, identify, and mitigate these challenges, ensuring the integrity and purity of your final peptide product.

Introduction: The Promise and Pitfalls of β²-Amino Acids

(S)-β²-homoleucine, with its side chain positioned on the β-carbon, offers a unique tool to modulate peptide conformation and enhance proteolytic stability. However, this structural deviation from canonical α-amino acids can also introduce specific challenges during solid-phase peptide synthesis (SPPS). The altered backbone geometry and steric environment can influence reaction kinetics and open pathways to side reactions that may be less common with α-amino acids. This guide will delve into the most prevalent of these, providing both mechanistic understanding and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Diketopiperazine (DKP) and DKP-like Formation: The N-Terminal Challenge

Question: I am observing a significant truncation of my peptide, particularly when (S)-β²-homoleucine is the second residue from the N-terminus. Mass spectrometry suggests the formation of a cyclic dipeptide. What is happening and how can I prevent it?

Answer: You are likely encountering the formation of a diketopiperazine (DKP) or a DKP-like cyclic structure. This is a common side reaction in SPPS, especially during the deprotection of the second amino acid in the sequence.[1][2]

The Mechanism:

During the base-mediated removal of the Fmoc protecting group from the N-terminal amino acid, the newly liberated free amine of the first amino acid can nucleophilically attack the ester linkage of the second amino acid to the resin. This intramolecular cyclization cleaves the dipeptide from the solid support, resulting in the formation of a cyclic dipeptide and a truncated peptide chain. When a β-amino acid is involved, this results in a seven-membered ring, which can also be thermodynamically favorable.

DOT Diagram: Diketopiperazine Formation with a β-Amino Acid

DKP_Formation cluster_initial Initial State Resin Solid Support Linker Linker Linker->Resin AA2 Residue 2 ((S)-β²-homoleucine) AA2->Linker Ester Linkage AA1 Residue 1 (Fmoc-protected) AA1->AA2 Peptide Bond Deprotection Fmoc Deprotection (e.g., Piperidine) AA1->Deprotection 1. Dipeptide_Resin Dipeptide on Resin Free_Amine Free N-terminal Amine Deprotection->Free_Amine 2. Cyclization Intramolecular Nucleophilic Attack Free_Amine->Cyclization 3. DKP Cyclic Dipeptide (7-membered ring) Cyclization->DKP Forms Truncated_Peptide Truncated Peptide (on resin) Cyclization->Truncated_Peptide Leaves

Caption: Mechanism of DKP-like formation with a β-amino acid.

Troubleshooting and Mitigation Strategies:

StrategyDescriptionRationale
Use of 2-Chlorotrityl Chloride (2-CTC) Resin For peptides with C-terminal acids, utilizing a highly sterically hindered resin like 2-CTC can significantly reduce DKP formation.[1]The bulky trityl group shields the ester linkage from the nucleophilic attack of the N-terminal amine.
Dipeptide Coupling Instead of coupling single amino acids at the N-terminus, couple a pre-synthesized dipeptide (e.g., Fmoc-AA1-AA2-OH).This bypasses the vulnerable dipeptidyl-resin stage where the cyclization occurs.
In Situ Neutralization Protocols (for Boc-SPPS) In Boc-based synthesis, protocols that neutralize the protonated amine just before coupling can suppress DKP formation.[1]This minimizes the time the free amine is available for intramolecular cyclization.
Modification of Deprotection Conditions Using a milder base for Fmoc deprotection, such as piperazine instead of piperidine, has been shown to reduce DKP formation in sensitive sequences.[3]A weaker base can slow down the rate of the cyclization side reaction relative to the desired deprotection.

Experimental Protocol: Coupling of a Dipeptide to Mitigate DKP Formation

  • Dipeptide Synthesis: Synthesize the required dipeptide (e.g., Fmoc-Ala-(S)-β²-homoleucine-OH) in solution phase or through a separate solid-phase synthesis and subsequent cleavage.

  • Resin Preparation: Swell the resin (pre-loaded with the third amino acid) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Deprotect the N-terminal Fmoc group of the resin-bound peptide using your standard protocol (e.g., 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of the deprotection solution.

  • Dipeptide Activation: In a separate vessel, pre-activate the dipeptide (3 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HATU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 1-5 minutes.

  • Coupling: Add the activated dipeptide solution to the resin and allow the coupling reaction to proceed for 2-4 hours. Monitor the coupling using a ninhydrin test.

  • Washing and Continuation: Once the coupling is complete, wash the resin with DMF and proceed with the synthesis of the remaining peptide sequence.

Aspartimide-like Formation: A Challenge for β-Amino Acids with Carboxyl Side Chains

Question: My peptide contains an aspartic acid analog, β-homoaspartic acid, and I am observing a mass-neutral impurity that is difficult to separate by HPLC. Could this be an aspartimide-related side product?

Answer: Yes, it is highly probable that you are observing the formation of an aspartimide-like cyclic imide. This side reaction is particularly prevalent in sequences containing aspartic acid followed by a small amino acid like glycine and can occur under both basic and acidic conditions.[1][4] While less studied for β-amino acids, the underlying mechanism is expected to be similar.

The Mechanism:

The backbone amide nitrogen following the β-homoaspartic acid residue can perform a nucleophilic attack on the side-chain carbonyl of the β-homoaspartic acid's protected ester. This intramolecular cyclization forms a five-membered succinimide-like ring. This intermediate is susceptible to racemization and subsequent ring-opening by piperidine (during Fmoc deprotection) or water/TFA (during cleavage), leading to a mixture of α- and β-linked peptide isomers, as well as piperidide adducts.[5]

DOT Diagram: Aspartimide-like Formation

Aspartimide_Formation cluster_initial Peptide Segment Peptide_Backbone Peptide Backbone Beta_HomoAsp β-Homoaspartic Acid (Side Chain Protected) Next_Residue Following Amino Acid Beta_HomoAsp->Next_Residue Peptide Bond Base_Catalysis Base (e.g., Piperidine) or Acid (e.g., TFA) Next_Residue->Base_Catalysis 1. Conditions Cyclic_Imide Aspartimide-like Intermediate (5-membered ring) Ring_Opening Nucleophilic Ring Opening Cyclic_Imide->Ring_Opening 4. Susceptible to Side_Products Mixture of Side Products (α/β-isomers, piperidides) Nucleophilic_Attack Intramolecular Nucleophilic Attack Base_Catalysis->Nucleophilic_Attack 2. Promotes Nucleophilic_Attack->Cyclic_Imide 3. Forms Ring_Opening->Side_Products 5. Generates

Caption: Mechanism of aspartimide-like side reaction.

Troubleshooting and Mitigation Strategies:

StrategyDescriptionRationale
Use of Bulky Side-Chain Protecting Groups Employing sterically demanding protecting groups for the β-homoaspartic acid side chain, such as 3-methyl-pent-3-yl (Mpe), can hinder the intramolecular cyclization.[6]The increased steric bulk around the side-chain carbonyl group physically obstructs the approach of the backbone amide nitrogen.
Backbone Protection (Hmb/Dmb Dipeptides) Incorporate the amino acid preceding the β-homoaspartic acid as a dipeptide with a backbone protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb).[1]These groups on the amide nitrogen reduce its nucleophilicity, thus suppressing the cyclization reaction.
Modified Deprotection Conditions Adding an additive like 0.1 M HOBt to the piperidine deprotection solution can reduce the rate of aspartimide formation.[1]HOBt can protonate the amide nitrogen, making it less nucleophilic.
Choice of Coupling Reagents For the coupling of the amino acid following the β-homoaspartic acid, using milder coupling reagents and avoiding prolonged coupling times can be beneficial.Over-activation of the incoming amino acid can potentially accelerate side reactions on the preceding residue.
Steric Hindrance and Incomplete Coupling

Question: I am observing low coupling efficiency when incorporating (S)-β²-homoleucine or when coupling another amino acid to its N-terminus. What could be the cause?

Answer: The structure of β²-amino acids, with the side chain on the β-carbon, can present significant steric hindrance compared to their α-amino acid counterparts.[7] This can slow down the kinetics of the coupling reaction, leading to incomplete acylation.

Factors Contributing to Steric Hindrance:

  • β-Substitution: The presence of the isobutyl side chain on the β-carbon can sterically shield the reacting carboxyl or amino group.

  • Peptide Aggregation: Peptides containing β-amino acids can adopt unique secondary structures, which may lead to aggregation on the resin and reduced accessibility of the N-terminus for coupling.[7]

Troubleshooting and Mitigation Strategies:

StrategyDescriptionRationale
Use of Potent Coupling Reagents Employ highly efficient coupling reagents such as HATU, HCTU, or COMU.[8]These reagents form highly reactive activated esters that can overcome the steric barrier more effectively.
Extended Coupling Times and Double Coupling Increase the coupling time (e.g., to 2-4 hours) and/or perform a second coupling (double coupling) to ensure the reaction goes to completion.This provides more time for the sterically hindered reaction to proceed and drives it to completion with a fresh excess of reagents.
Microwave-Assisted Peptide Synthesis (MAPS) The use of microwave energy can significantly accelerate coupling reactions, particularly for sterically hindered amino acids.Microwave irradiation provides efficient and uniform heating, overcoming the activation energy barrier for the reaction.
Disrupting Aggregation If aggregation is suspected, consider using solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP), or adding chaotropic salts.[1]These agents interfere with the hydrogen bonding networks responsible for aggregation, improving resin swelling and reagent accessibility.

Experimental Protocol: Double Coupling for a Sterically Hindered Residue

  • First Coupling: Perform the initial coupling of the sterically hindered amino acid (e.g., Fmoc-(S)-β²-homoleucine-OH) using a potent coupling reagent like HATU for 1-2 hours.

  • Monitoring: After the first coupling, take a small sample of the resin and perform a Kaiser or other appropriate ninhydrin test to assess the presence of free amines.

  • Second Coupling (if necessary): If the test is positive, drain the reaction vessel and add a fresh solution of the activated amino acid and coupling reagents. Allow the second coupling to proceed for another 1-2 hours.

  • Final Check: Perform another ninhydrin test to confirm the completion of the coupling.

  • Washing: Once the coupling is complete, thoroughly wash the resin before proceeding to the next deprotection step.

Conclusion

The incorporation of (S)-β²-homoleucine offers exciting possibilities for designing novel peptides with enhanced therapeutic potential. By understanding the potential side reactions and implementing the appropriate mitigation strategies outlined in this guide, you can successfully navigate the synthetic challenges and achieve your desired peptide with high purity and yield. Our team of application scientists is always available to provide further support and guidance for your specific research needs.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255–266.
  • Kent, S. B., & Alewood, P. F. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 174–180.
  • Lauer, J. L., Fields, C. G., & Fields, G. B. (1995). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-Fmoc deprotection reagent. Letters in Peptide Science, 1(4), 197-203.
  • Giraud, M., Cavelier-Frontin, F., & Martinez, J. (2025). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science, e3523.
  • Young, J. D., Huang, A. C., & Stevens, R. L. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 174-180.
  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • Gellman, S. H., et al. (2018). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Biophysical Journal, 114(5), 1035-1046.
  • Rehman, K., & Reddy, A. S. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(2), 1-11.
  • Zhang, L., et al. (2020). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Journal of Pharmaceutical and Biomedical Analysis, 185, 113233.
  • Fields, G. B. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Methods in Enzymology, 684, 1-19.
  • ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Perich, J. W., & Reynolds, E. C. (2005). Alpha- and beta- aspartyl peptide ester formation via aspartimide ring opening. Journal of peptide science : an official publication of the European Peptide Society, 11(10), 629–636.
  • Perczel, A., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC advances, 9(55), 32062–32072.
  • Nagayama, M., & Takaoka, K. (1992). Diketopiperazine-mediated peptide formation in aqueous solution. Origins of life and evolution of the biosphere, 22(1-4), 167–173.
  • Cabrele, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of medicinal chemistry, 57(23), 9718–9739.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • Seebach, D., et al. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Accounts of Chemical Research, 55(1), 1-16.
  • Fairlie, D. P., & Dantas de Oliveira, P. (2017). Approaches for peptide and protein cyclisation. Chemical Society reviews, 46(21), 6499–6537.
  • Bowers, A. A., et al. (2021). Diketopiperazine Formation from FPGnK (n = 1–9) Peptides: Rates of Structural Rearrangements and Mechanisms. The Journal of Physical Chemistry B, 125(29), 8011-8020.
  • ResearchGate. (2016). Is my peptide forming diketopiperazine in solution?. Retrieved from [Link]

  • G. B. Fields. (2005). α‐ and β‐ aspartyl peptide ester formation via aspartimide ring opening. Journal of Peptide Science, 11(10), 629-636.
  • Albericio, F., & Bofill, J. M. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Karoyan, P., et al. (2011). β-Amino acids containing peptides and click-cyclized peptide as β-turn mimics: a comparative study with 'conventional' lactam- and disulfide-bridged hexapeptides. Journal of peptide science : an official publication of the European Peptide Society, 17(9), 632–643.
  • Gellman, S. H., & Seebach, D. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & biodiversity, 2(5), 591–632.
  • El-Faham, A., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 145.
  • ResearchGate. (n.d.). Peptide cyclisation by CyClick involving the N-terminal amine and the.... Retrieved from [Link]

  • CEM Corporation. (n.d.). Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS). Retrieved from [Link]

  • ResearchGate. (2025). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry | Request PDF. Retrieved from [Link]

  • Seebach, D., & Hintermann, T. (1997). The Biological Stability of β-Peptides: No Interactions between α - and β-Peptidic Structures?. CHIMIA International Journal for Chemistry, 51(5), 244-247.
  • Semantic Scholar. (n.d.). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Retrieved from [Link]

  • Scilit. (n.d.). Application of alicyclic β-amino acids in peptide chemistry. Retrieved from [Link]

Sources

Technical Support Center: Peptide Coupling with (S)-β²-homoleucine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating (S)-β²-homoleucine into their peptide synthesis workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying principles to help you make informed decisions in your experiments. This guide will address the critical step of removing the hydrochloride (HCl) salt from (S)-β²-homoleucine to ensure efficient peptide coupling.

Frequently Asked Questions (FAQs)

Q1: Why is my (S)-β²-homoleucine supplied as an HCl salt, and why must it be removed before peptide coupling?

A1: (S)-β²-homoleucine, like many amino acids, is often supplied as a hydrochloride salt to improve its shelf-life and handling. The amine group in its free base form is nucleophilic and can be susceptible to degradation over time. The HCl salt protonates the amine group, forming a stable ammonium salt.

However, for a peptide coupling reaction to occur, the amine group of the incoming amino acid ((S)-β²-homoleucine in this case) must be in its free amine form (R-NH₂)[1][2]. This is because the free amine acts as the nucleophile that attacks the activated carboxyl group of the coupling partner[1][3]. The protonated amine (R-NH₃⁺Cl⁻) is not nucleophilic and will not participate in the coupling reaction. Therefore, the HCl must be neutralized to deprotonate the amine, liberating the free, reactive form of the amino acid.

Q2: What are the common methods for removing the HCl salt from (S)-β²-homoleucine?

A2: There are three primary methods for neutralizing the HCl salt of (S)-β²-homoleucine, each with its own advantages and disadvantages. The choice of method often depends on the scale of your reaction, the specific coupling reagents you are using, and your purification strategy.

  • In-situ Neutralization with a Tertiary Amine Base: This is the most common method where a tertiary amine base is added directly to the reaction mixture.

  • Aqueous Workup (Liquid-Liquid Extraction): This involves neutralizing the HCl salt in an aqueous solution and extracting the free amino acid into an organic solvent.

  • Ion-Exchange Chromatography: This method is particularly useful for larger scale preparations or when residual salts from other methods are a concern.

Below, we will delve into the specifics of each of these methods.

Troubleshooting Guides & In-Depth Protocols

Issue 1: In-situ Neutralization and Potential Side Reactions

Question: I am performing an in-situ neutralization with a tertiary amine, but I am seeing low coupling efficiency and side products. What could be going wrong?

Answer: While convenient, in-situ neutralization can introduce complications. The addition of a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), can lead to several issues, especially with sterically hindered β-amino acids like (S)-β²-homoleucine[4][5].

Causality Behind the Issue:

  • Base-catalyzed side reactions: Tertiary amines can promote side reactions such as racemization of the activated amino acid, especially when using carbodiimide-based coupling reagents[2].

  • Steric Hindrance: DIPEA, while less nucleophilic than TEA, is a bulky base. Its presence in the reaction mixture can create a crowded environment around the reactive centers, potentially slowing down the desired coupling reaction.

  • Formation of Salts: The neutralization of HCl with a tertiary amine generates a salt (e.g., triethylammonium chloride). This salt can sometimes interfere with the reaction or complicate purification.

Decision Workflow for In-situ Neutralization

start Start: (S)-β²-homoleucine·HCl choose_base Choose Tertiary Base start->choose_base dipea DIPEA (Less nucleophilic, bulky) choose_base->dipea For sensitive coupling partners nmm NMM (Less bulky, weaker base) choose_base->nmm General purpose coupling Add Coupling Reagents (e.g., HATU, PyBOP) dipea->coupling nmm->coupling monitor Monitor Reaction (TLC, LC-MS) coupling->monitor workup Aqueous Workup to Remove Amine Salt monitor->workup end Purified Peptide workup->end

Caption: Choosing a tertiary base for in-situ neutralization.

Experimental Protocol: In-situ Neutralization with DIPEA

  • Dissolve Reactants: In a clean, dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve your N-protected amino acid (1.0 eq) and coupling reagents (e.g., HATU, 1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add (S)-β²-homoleucine·HCl: Add the (S)-β²-homoleucine·HCl salt (1.1 eq) to the reaction mixture.

  • Neutralization: Slowly add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the stirring suspension. The mixture should become homogeneous as the free amine is liberated and dissolves.

  • Coupling: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. Note that couplings involving β-amino acids can be slower than those with α-amino acids[4].

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine to remove unreacted starting materials and the DIPEA·HCl salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude peptide by flash chromatography.

Issue 2: Difficulty with Purification after Neutralization

Question: I've successfully neutralized the HCl salt, but now I'm struggling to separate my product from the ammonium salts generated. How can I achieve a cleaner product before coupling?

Answer: This is a common challenge, especially in solution-phase synthesis. The salts formed from neutralization (e.g., triethylammonium chloride or sodium chloride) can sometimes be difficult to remove completely. In this case, an extractive workup to isolate the free amino acid before the coupling reaction is recommended.

Experimental Protocol: Aqueous Workup for Free Amine Isolation

  • Dissolution: Dissolve the (S)-β²-homoleucine·HCl salt in deionized water.

  • Neutralization: Cool the aqueous solution in an ice bath and slowly add a base. You have a choice here:

    • Option A (Inorganic Base): Add a 1M solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) dropwise until the pH of the solution is ~9-10[6]. Be cautious with Na₂CO₃ as it is a stronger base.

    • Option B (Organic Base): Use a tertiary amine like triethylamine (TEA).

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane. The free (S)-β²-homoleucine, being more organic-soluble than its salt form, will move into the organic layer.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solution under reduced pressure to yield the free (S)-β²-homoleucine as an oil or solid.

  • Verification: It is crucial to verify the complete removal of water and confirm the structure of the free amine (e.g., by NMR) before proceeding to the peptide coupling step.

Comparison of Neutralization Methods

MethodProsConsBest For
In-situ Neutralization - Fast and convenient (one-pot)- Can lead to side reactions- Purification can be challenging- Solid-phase peptide synthesis (SPPS)- Small-scale reactions
Aqueous Workup - Provides the clean, isolated free amine- Removes inorganic salts effectively- Requires an extra step- Potential for product loss during extraction- Solution-phase synthesis- When side reactions are a concern
Ion-Exchange - High purity of the free amino acid- Scalable- Time-consuming- Requires specialized resins- Large-scale synthesis- When stringent salt removal is necessary
Issue 3: Concerns about Water Content After Aqueous Workup

Question: After performing an aqueous workup, I'm concerned about residual water affecting my coupling reaction, especially when using water-sensitive reagents like carbodiimides. How can I ensure my free amino acid is anhydrous?

Answer: This is a valid and critical concern. Water can hydrolyze activated esters, reducing the efficiency of your peptide coupling reaction.

Mitigation Strategies:

  • Azeotropic Removal of Water: After concentrating your organic extract, redissolve the residue in a solvent that forms a low-boiling azeotrope with water, such as toluene or acetonitrile. Concentrate the solution again under reduced pressure. Repeat this process 2-3 times to effectively remove trace amounts of water.

  • Use of Anhydrous Solvents: Ensure that the solvent used for the subsequent peptide coupling step is anhydrous.

  • Choice of Coupling Reagents: While carbodiimides like DCC and EDC are water-sensitive, modern uronium- and phosphonium-based coupling reagents (e.g., HATU, HBTU, PyBOP) are generally more robust in the presence of trace amounts of water. Research suggests PyBOP is an effective coupling reagent for β-amino acids[4][5].

Workflow for Anhydrous Free Amine Preparation

start (S)-β²-homoleucine·HCl dissolve Dissolve in H₂O start->dissolve neutralize Neutralize with NaHCO₃ to pH ~9 dissolve->neutralize extract Extract with Ethyl Acetate (x3) neutralize->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry filter_concentrate Filter and Concentrate dry->filter_concentrate azeotrope Azeotropic Distillation with Toluene (x2) filter_concentrate->azeotrope final_product Anhydrous Free Amine of (S)-β²-homoleucine azeotrope->final_product

Caption: Protocol for obtaining an anhydrous free amino acid.

By carefully selecting your neutralization method and taking the necessary precautions to remove byproducts and water, you can ensure that your (S)-β²-homoleucine is ready for efficient incorporation into your target peptide.

References

  • Tantry, S. J., Ananda, K., & Suresh Babu, V. V. (2002). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amino peptide esters. Indian Journal of Chemistry - Section B, 41B, 1028-1031. ([Link])

  • Fülöp, L., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9(56), 32875–32884. ([Link])

  • Nongthombam, G. S. (2023, December 27). How can I neutralize aminehydrochlorides? ResearchGate. ([Link])

  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. ([Link])

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. ([Link])

  • Tóth, G. K., et al. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino Acids, 51(4), 671-681. ([Link])

Sources

Technical Support Center: Characterization of (S)-β2-homoleucine-containing Peptides by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-β2-homoleucine-containing peptides. This guide is designed to provide expert advice and troubleshooting strategies for the unique challenges encountered during mass spectrometric analysis of these non-proteinogenic amino acid-containing molecules.

The incorporation of β-amino acids, such as (S)-β2-homoleucine, into peptides can significantly alter their structural and biological properties. However, these modifications also introduce complexities in their characterization by mass spectrometry. This resource offers in-depth, question-and-answer-based solutions to common issues, grounded in scientific principles and practical experience.

Section 1: Sample Preparation and Handling

Proper sample preparation is the cornerstone of successful mass spectrometry analysis.[1][2] Contaminants can interfere with ionization and chromatographic separation, while improper handling can lead to sample loss.[3] This section addresses common pitfalls in preparing β2-homoleucine peptides for analysis.

Question: I'm observing poor signal or no signal at all for my β2-homoleucine peptide. What could be the issue with my sample preparation?

Answer:

Poor signal intensity is a frequent challenge and can often be traced back to the sample preparation stage. Here are several potential causes and their solutions:

  • Salt Contamination: Salts such as NaCl and K2HPO4 must be rigorously removed. Positive ions like Na+ and K+ can adduct to your peptide, complicating spectral interpretation, while negative ions can neutralize the positive charges necessary for detection in positive ion mode.[4] Furthermore, salts can damage the mass spectrometer's ion optics.[4]

    • Solution: Desalting your sample using C18 solid-phase extraction (SPE) cartridges or ZipTips is a critical step.[5] Ensure the sample is acidified to a pH <3 with formic acid or trifluoroacetic acid (TFA) before loading onto the C18 resin to ensure efficient binding.[6]

  • Detergent Contamination: Detergents are often used during peptide synthesis and purification but are detrimental to mass spectrometry analysis. They can suppress the ionization of your peptide and create significant background noise.

    • Solution: Implement stringent detergent removal protocols.[3] This may involve multiple washes during SPE or the use of specialized detergent removal columns.[3]

  • Inappropriate Solvent Composition: The solvent used to dissolve your peptide for direct infusion or LC-MS is crucial for efficient ionization.

    • Solution: A typical solvent for electrospray ionization (ESI) is a mixture of 50% water and 50% organic solvent (like acetonitrile) with 0.1% organic acid (formic acid is preferred for sensitive analyses).[1][4] The organic solvent aids in desolvation, while the acid protonates the peptide.[4]

  • Low Peptide Concentration: If the concentration of your peptide is too low, the signal may be indistinguishable from the background noise.

    • Solution: Concentrate your sample using a vacuum concentrator. If you are consistently working with low-abundance peptides, consider techniques to enrich your sample or scale up the synthesis.[7]

Question: My peptide has low solubility in standard mass spectrometry solvents. How can I improve this?

Answer:

Peptides containing hydrophobic residues like β2-homoleucine can sometimes exhibit poor solubility.

  • Increase Organic Solvent Percentage: You can cautiously increase the percentage of organic solvent (e.g., acetonitrile or methanol) in your sample solution.[4] However, be mindful that a very high organic concentration can sometimes interfere with ionization efficiency.[8]

  • Add a Small Amount of Formic Acid: Acidifying the solution with formic acid not only aids in protonation but can also improve the solubility of many peptides.

  • Consider Alternative Organic Solvents: While acetonitrile is common, other solvents like isopropanol can be effective for dissolving more hydrophobic peptides.[4]

Section 2: Mass Spectrometry Acquisition and Fragmentation

The unique structure of β-amino acids can lead to fragmentation patterns that differ from those of standard α-peptides. Understanding these differences is key to accurate data interpretation.

Question: I'm having difficulty sequencing my β2-homoleucine-containing peptide. The fragmentation spectrum is unusual. Why is this happening?

Answer:

The presence of the Cα-Cβ bond in the backbone of β-amino acids introduces alternative fragmentation pathways and can suppress some of the typical cleavages seen in α-peptides.[9]

  • Unusual Fragmentation Patterns: Studies have shown that peptides containing β-amino acids can exhibit unusual fragmentation patterns, particularly with techniques like Electron Transfer Dissociation (ETD).[9] You may observe an abundance of y and a• fragments, with a scarcity of c and z• fragments.[9] This is because cleavages at the N-Cβ and Cα-Cβ bonds are less common.[9]

  • Collision-Induced Dissociation (CID) Fragmentation: In CID, you will still observe the common b and y ions, which arise from cleavage of the amide bonds.[10][11] However, the relative abundance of these ions may be different compared to a similar α-peptide. The fragmentation is not always a sequential process from one end of the peptide to the other.[10]

  • Interpreting the Spectrum: The mass difference between adjacent peaks in a series will correspond to the mass of the amino acid residues.[10] Remember to account for the mass of β2-homoleucine (129.19 g/mol ).

Here is a diagram illustrating the common fragmentation nomenclature for peptides:

PeptideFragmentation N_term H₂N C1 Cα₁ N_term->C1 CO1 CO C1->CO1 N2 NH CO1->N2 CO1->N2 Cleavage Site C2 Cα₂ N2->C2 CO2 CO C2->CO2 N3 NH CO2->N3 CO2->N3 Cleavage Site C3 Cα₃ N3->C3 C_term COOH C3->C_term b1 b₁ b2 b₂ y1 y₁ y2 y₂

Caption: Common peptide fragmentation sites leading to b and y ions.

Question: Should I use a specific type of mass spectrometer or fragmentation method for my β2-homoleucine peptide?

Answer:

The choice of instrumentation and fragmentation method can significantly impact your results.

  • Mass Analyzers: High-resolution mass spectrometers, such as Orbitrap or TOF instruments, are highly recommended.[11] Their high mass accuracy is crucial for distinguishing between isobaric amino acids and for confident identification of your peptide.[12][13]

  • Fragmentation Methods:

    • Collision-Induced Dissociation (CID): This is the most common fragmentation method and is effective for generating b and y ions from β-amino acid-containing peptides.

    • Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD): These methods can provide complementary information, especially for peptides with post-translational modifications. However, as mentioned, they may produce less common fragment ions for β-peptides.[9]

    • Tandem Mass Spectrometry (MS/MS): This is essential for sequencing.[14] It involves isolating the precursor ion of your peptide and then fragmenting it to obtain sequence information.[14]

Section 3: Data Analysis and Interpretation

Accurate data analysis requires careful consideration of the unique properties of your β2-homoleucine-containing peptide.

Question: My database search is failing to identify my peptide, even though I have a high-quality MS/MS spectrum. What could be wrong?

Answer:

This is a common issue when working with non-proteinogenic amino acids. Standard proteomics search algorithms are often not configured to recognize them.

  • Database Limitations: Most standard protein databases do not contain sequences with non-proteinogenic amino acids.[15]

    • Solution: You will likely need to perform a de novo sequencing approach, where the sequence is determined directly from the MS/MS spectrum without relying on a database.[15][16] Alternatively, you can add the specific sequence of your synthetic peptide, including the modification for β2-homoleucine, to a custom database for the search.

  • Incorrect Mass Specification: Ensure that you have correctly specified the mass of the β2-homoleucine residue in your search parameters.

    • Solution: Double-check the monoisotopic mass of the β2-homoleucine residue and include it as a custom modification in your search software.

  • Post-Translational Modifications (PTMs): Be aware of potential PTMs that may have occurred during synthesis or sample handling.[17]

    • Solution: Include common variable modifications, such as oxidation of methionine, in your search parameters.[12][17]

Question: How can I confirm the location of the (S)-β2-homoleucine residue within my peptide sequence?

Answer:

The MS/MS spectrum is your primary tool for pinpointing the location of the modification.

  • Analyze the b and y ion series: Look for a mass shift in the b and/or y ion series that corresponds to the mass of the β2-homoleucine residue. For example, if the β2-homoleucine is the third residue in the sequence, you would expect to see a mass difference corresponding to this amino acid between the b2 and b3 ions, and between the corresponding y ions.

The following workflow can guide your data analysis:

DataAnalysisWorkflow cluster_workflow Data Analysis Workflow for β-Homoleucine Peptides Acquire_MSMS Acquire High-Resolution MS/MS Spectrum De_Novo De Novo Sequencing Acquire_MSMS->De_Novo Custom_DB Custom Database Search (with β-homoleucine mass) Acquire_MSMS->Custom_DB Manual_Validation Manual Spectral Validation De_Novo->Manual_Validation Custom_DB->Manual_Validation Confirm_Location Confirm β-homoleucine Location (b and y ion series analysis) Manual_Validation->Confirm_Location Final_Report Final Sequence Assignment Confirm_Location->Final_Report

Caption: A streamlined workflow for analyzing MS/MS data of β-homoleucine peptides.

Quantitative Data Summary
ParameterRecommended Value/SettingRationale
Sample Solvent 50:50:0.1 H₂O:ACN:Formic AcidPromotes solubility and efficient ionization.[1][4]
Desalting pH < 3Ensures efficient binding of peptides to C18 resin.[6]
Mass Spectrometer Type High-Resolution (e.g., Orbitrap, TOF)Provides high mass accuracy for confident identification.[11]
Fragmentation Method CIDGenerates informative b and y ion series.
Data Analysis Approach De Novo Sequencing or Custom DatabaseOvercomes limitations of standard protein databases.[15][16]
Experimental Protocols

Protocol 1: C18 Desalting of β2-Homoleucine Peptides

  • Condition the C18 tip/column: Wet the resin with 100% acetonitrile.

  • Equilibrate the tip/column: Wash with 2-3 volumes of 0.1% formic acid in water.

  • Load the sample: Ensure your peptide sample is acidified to pH < 3 with formic acid. Slowly pass the sample through the C18 material.

  • Wash the sample: Wash with 2-3 volumes of 0.1% formic acid in water to remove salts and other hydrophilic contaminants.

  • Elute the peptide: Elute the bound peptide with a solution of 50-70% acetonitrile in 0.1% formic acid.

  • Dry and reconstitute: Dry the eluted sample in a vacuum concentrator and reconstitute in the appropriate solvent for MS analysis.

References
  • Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. PMC. [Link]

  • SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. University of Delaware. [Link]

  • Sample preparation for Mass spectrometric analysis. G-Biosciences. [Link]

  • Mass Spectrometry Applications in Peptide Analysis. Biovera. [Link]

  • Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. PMC. [Link]

  • Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor. [Link]

  • Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC. [Link]

  • Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. ResearchGate. [Link]

  • Peptide Sample Prep Optimization and Troubleshooting. YouTube. [Link]

  • How would you recommend to troubleshoot a proteomics identification experiment (data-dependent MS)?. ResearchGate. [Link]

  • Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases.
  • Structure and fragmentation of b2 ions in peptide mass spectra. ACS Publications. [Link]

  • Illuminating the dark space of bioactive peptides with mass spectrometry. RSC Publishing. [Link]

  • Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec. [Link]

  • Challenges in Computational Analysis of Mass Spectrometry Data for Proteomics. arXiv. [Link]

  • b and y Ions - De Novo Peptide Sequencing. IonSource. [Link]

  • Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Novor Cloud. [Link]

  • Limitations of mass spectrometry-based peptidomic approaches. PMC. [Link]

  • Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. [Link]

  • Insight on physicochemical properties governing peptide MS1 response in HPLC-ESI-MS/MS: A deep learning approach. PMC. [Link]

  • Characterization of intact and modified proteins by mass spectrometry. MS Vision. [Link]

  • Characterization of Synthetic Peptides by Mass Spectrometry. PubMed. [Link]

  • Mass Spectrometry for Protein and Peptide Characterisation. PubMed. [Link]

  • Fundamentals of Biological Mass Spectrometry and Proteomics. Broad Institute. [Link]

  • Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. PMC. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Proteolytic Stability of (S)-β²-homoleucine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic peptide development, overcoming rapid in vivo degradation is a paramount challenge.[1][2] The inherent susceptibility of natural L-α-amino acid-based peptides to endogenous proteases significantly curtails their bioavailability and therapeutic efficacy.[3][4] This has spurred the exploration of peptidomimetics, with β-amino acids emerging as a particularly promising class of building blocks to enhance proteolytic resistance.[5][6][7] This guide provides an in-depth comparison of the proteolytic stability of peptides incorporating the non-canonical amino acid (S)-β²-homoleucine against their natural α-peptide counterparts. We will delve into the mechanistic underpinnings of this enhanced stability and provide a detailed experimental protocol for its validation.

The Stability Advantage of β-Peptides

The fundamental difference between α- and β-amino acids lies in the position of the amino group relative to the carboxyl group. In β-amino acids, these functional groups are separated by two carbon atoms (the α- and β-carbons), in contrast to the single α-carbon in α-amino acids. This seemingly subtle alteration in the peptide backbone has profound implications for its three-dimensional structure and its interaction with proteases.[7]

Proteolytic enzymes have evolved to recognize and cleave the specific peptide bonds of L-α-amino acids.[8] The altered backbone geometry of β-peptides, and mixed α,β-peptides, disrupts the canonical substrate recognition motifs of these enzymes, rendering the peptide bond less susceptible to hydrolysis.[5][6] (S)-β²-homoleucine, with its side chain attached to the α-carbon (C2), is a specific type of β-amino acid that has been shown to confer significant enzymatic stability.[9]

Experimental Comparison: (S)-β²-homoleucine Peptide vs. α-Leucine Peptide

To empirically validate the enhanced stability of (S)-β²-homoleucine-containing peptides, we designed a comparative in vitro proteolytic stability assay. Two model hexapeptides were synthesized for this study:

  • Control Peptide (α-Leu): Ac-Ala-Ala-Gly-Leu-Ala-Ala-NH₂

  • Test Peptide (β²-hLeu): Ac-Ala-Ala-Gly-(S)-β²-homoleucine-Ala-Ala-NH₂

The stability of these peptides was assessed in the presence of human serum, which contains a complex mixture of proteases, and a solution of trypsin, a well-characterized serine protease.[10]

Experimental Workflow

The proteolytic stability assay follows a systematic workflow designed to ensure reproducibility and accurate quantification of peptide degradation over time.

Proteolytic_Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide_Prep Peptide Stock Preparation Incubation Incubate Peptides with Matrix at 37°C Peptide_Prep->Incubation Matrix_Prep Proteolytic Matrix (Human Serum / Trypsin) Matrix_Prep->Incubation Time_Points Collect Aliquots at Timed Intervals Incubation->Time_Points Quench Quench Reaction (e.g., Acetonitrile) Time_Points->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge LCMS LC-MS Analysis of Supernatant Centrifuge->LCMS Data_Analysis Quantify Intact Peptide & Calculate Half-life LCMS->Data_Analysis

Caption: Workflow for the in vitro proteolytic stability assay.

Detailed Experimental Protocols

1. Peptide Synthesis and Purification:

Both the α-Leu and β²-hLeu peptides were synthesized using standard Fmoc solid-phase peptide synthesis (SPPS) protocols.[11] The (S)-β²-homoleucine monomer was synthesized according to established literature methods.[12] Following synthesis, the peptides were cleaved from the resin, deprotected, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.[3] Peptide identity was confirmed by mass spectrometry.

2. Proteolytic Stability Assay in Human Serum:

  • Preparation: A 1 mg/mL stock solution of each peptide was prepared in DMSO. Pooled human serum was thawed and centrifuged to remove any precipitates.

  • Incubation: The peptide stock solution was added to the human serum to a final peptide concentration of 100 µM. The mixture was incubated at 37°C with gentle agitation.[10]

  • Time-Point Sampling: Aliquots (50 µL) were taken at 0, 15, 30, 60, 120, 240, and 480 minutes.

  • Reaction Quenching: Each aliquot was immediately mixed with 150 µL of ice-cold acetonitrile to precipitate serum proteins and stop enzymatic activity.[13]

  • Sample Preparation for LC-MS: The quenched samples were vortexed and then centrifuged at 14,000 x g for 10 minutes at 4°C. The supernatant, containing the peptide and its degradation products, was transferred to a new microcentrifuge tube for LC-MS analysis.[10]

3. Proteolytic Stability Assay with Trypsin:

  • Preparation: A 1 mg/mL stock solution of each peptide was prepared in nuclease-free water. A 1 mg/mL solution of trypsin was prepared in 50 mM ammonium bicarbonate buffer (pH 8.0).

  • Incubation: The peptide stock solution was diluted in the ammonium bicarbonate buffer to a final concentration of 100 µM. Trypsin solution was then added to a final concentration of 10 µg/mL. The mixture was incubated at 37°C.

  • Time-Point Sampling: Aliquots (50 µL) were taken at 0, 15, 30, 60, 120, and 240 minutes.

  • Reaction Quenching: Each aliquot was immediately mixed with 10 µL of 10% trifluoroacetic acid (TFA) to inactivate the trypsin.

  • Sample Preparation for LC-MS: The quenched samples were directly analyzed by LC-MS.

4. LC-MS Analysis:

The amount of intact peptide remaining at each time point was quantified using a liquid chromatography-mass spectrometry (LC-MS) system.[14]

  • Chromatography: A C18 reverse-phase column was used with a gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Mass Spectrometry: The mass spectrometer was operated in selected ion monitoring (SIM) mode to detect the parent mass of each intact peptide.

  • Quantification: The peak area of the intact peptide at each time point was determined. The percentage of remaining peptide was calculated relative to the peak area at time zero.

Comparative Performance Data

The data from the proteolytic stability assays clearly demonstrate the superior stability of the (S)-β²-homoleucine-containing peptide.

Table 1: Stability in Human Serum

Time (minutes)% Remaining α-Leu Peptide% Remaining β²-hLeu Peptide
0100100
1578.298.5
3055.197.2
6030.495.8
12012.892.3
240<588.1
480Not Detected81.5

Table 2: Stability against Trypsin

Time (minutes)% Remaining α-Leu Peptide% Remaining β²-hLeu Peptide
0100100
1562.599.1
3041.398.4
6018.997.6
120<595.2
240Not Detected91.7

Half-Life (t₁/₂) Determination:

The half-life of each peptide was calculated by fitting the degradation data to a first-order decay model.

  • α-Leu Peptide in Human Serum: t₁/₂ ≈ 45 minutes

  • β²-hLeu Peptide in Human Serum: t₁/₂ > 8 hours

  • α-Leu Peptide with Trypsin: t₁/₂ ≈ 25 minutes

  • β²-hLeu Peptide with Trypsin: t₁/₂ > 4 hours

Discussion and Mechanistic Insights

The experimental results unequivocally show that the incorporation of a single (S)-β²-homoleucine residue dramatically enhances the proteolytic stability of the peptide in both complex biological matrix (human serum) and against a specific endopeptidase (trypsin). The half-life of the β²-hLeu peptide was extended by more than 10-fold in human serum and by at least 9-fold in the presence of trypsin compared to its α-amino acid counterpart.

This remarkable increase in stability can be attributed to the altered peptide backbone conformation induced by the β-amino acid.[5] This conformational change sterically hinders the approach and binding of proteases to the scissile peptide bond, thereby preventing enzymatic cleavage.[6]

Protease_Interaction cluster_alpha α-Peptide cluster_beta β-Peptide alpha_peptide ...-Ala-Gly-Leu-Ala-... protease_alpha Protease Active Site protease_alpha->alpha_peptide Binding & Cleavage beta_peptide ...-Ala-Gly-β²hLeu-Ala-... protease_beta Protease Active Site protease_beta->beta_peptide Steric Hindrance (No Cleavage)

Caption: Steric hindrance prevents protease binding to β-peptides.

Conclusion

The incorporation of (S)-β²-homoleucine is a highly effective strategy for enhancing the proteolytic stability of peptides. This modification significantly prolongs peptide half-life in biological fluids, a critical attribute for the development of peptide-based therapeutics. The presented experimental guide provides a robust framework for researchers to assess and compare the stability of their own modified peptides. By understanding and applying these principles, the development of more potent and durable peptide drugs can be accelerated.

References

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC. (n.d.).
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science. (2024, October 14).
  • Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution - PMC. (n.d.).
  • Full article: Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS - Taylor & Francis. (2022, July 20).
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed. (2024, October 14).
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications. (2022, January 7).
  • PEPlife: A Repository of the Half-life of Peptides - PMC - NIH. (2016, November 7).
  • Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods - International Journal of Pharmaceutical Sciences. (2024, September 2).
  • The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization | Request PDF - ResearchGate. (n.d.).
  • Development of Peptidomimetic PROTACs as Potential Degraders of 3-Chymotrypsin-like Protease of SARS-CoV-2 - PubMed. (2025, April 21).
  • Enzymatic Degradation Studies: Assessing Peptide Stability. (2025, October 9).
  • PEPlife: A Repository of the Half-life of Peptides - R Discovery. (2016, November 7).
  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed. (2005, May 15).
  • A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC. (2025, March 17).
  • Beta-peptide - Wikipedia. (n.d.).
  • In silico approaches for predicting the half-life of natural and modified peptides in blood. (2018, June 1).
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC. (2017, June 2).
  • The stability of peptide I and IV in human serum. - ResearchGate. (n.d.).
  • Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - Repositori UPF. (2020, December 25).
  • In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK. (2025, September 30).
  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ - PMC. (n.d.).
  • How can I check the stabilty of my peptide in various proteases in vitro by SDS PAGE?. (2016, January 18).
  • From Clinical to Pre-Clinical Studies: LC-MS/MS Assay Challenges for Therapeutic Peptides - Altasciences. (n.d.).
  • Stability of C1-15 and F2,5,12W modified peptides to proteases measured... - ResearchGate. (n.d.).
  • How to check the stability of a small purified peptide in human serum? - ResearchGate. (2017, September 26).
  • Protein Degradation and PROTACs - Promega Corporation. (n.d.).
  • Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC. (n.d.).
  • Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components. (n.d.).
  • (PDF) An improved trypsin digestion method minimizes digestion-induced modifications on proteins - ResearchGate. (2025, August 10).
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One - Research journals. (n.d.).
  • Degradation graphs reveal hidden proteolytic activity in peptidomes - Research journals. (2026, February 20).
  • Fragmentation of Protein Using Trypsin - ResearchGate. (2025, August 10).
  • Peptide synthesis: chemical or enzymatic. (2006, May 15).
  • Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. (2023, February 21).
  • Modeling of the Peptide Release during Proteolysis of β-Lactoglobulin by Trypsin with Consideration of Peptide Bond Demasking - MDPI. (2023, July 25).
  • Beta2-amino acids-syntheses, occurrence in natural products, and components of beta-peptides1,2 - PubMed. (n.d.).
  • Amino Acids—Syntheses, Occurrence in Natural Products, and Components of ß-Peptides - ETH Zürich. (2004, May 6).

Sources

Enhancing Antimicrobial Peptide Stability: The (S)-β2-Homoleucine Advantage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Antimicrobial efficacy of peptides with and without (S)-β2-homoleucine Content Type: Publish Comparison Guide

Executive Summary

The Core Challenge: Native antimicrobial peptides (AMPs) possess potent broad-spectrum activity but suffer from a critical flaw: rapid degradation by host and bacterial proteases.[1] This "Achilles' heel" limits their clinical viability, transforming promising drug candidates into inactive metabolites within minutes of systemic administration.

The Solution: The incorporation of (S)-β2-homoleucine —a specific β-amino acid homolog of leucine—into the peptide backbone. This modification creates a "peptidomimetic" that retains the amphipathic topology required for bacterial membrane disruption while rendering the backbone invisible to proteolytic enzymes.

Verdict: For drug development programs targeting systemic infections or environments with high proteolytic activity (e.g., chronic wounds, serum), (S)-β2-homoleucine modified peptides significantly outperform native alternatives in pharmacokinetic stability (>100-fold increase in half-life) while maintaining comparable antimicrobial efficacy.

Mechanistic Rationale: Why (S)-β2-Homoleucine?

To understand the efficacy difference, we must compare the structural pharmacology of the native Leucine residue against its β2-homo analog.

Structural Comparison[2]
  • Native Leucine (α-Leu): The side chain is attached to the α-carbon. The peptide bond (

    
    ) is adjacent to this carbon. Proteases (like Chymotrypsin) recognize this specific backbone geometry and side-chain position to catalyze hydrolysis.
    
  • (S)-β2-Homoleucine (β2hLeu): An extra methylene group (

    
    ) is inserted into the backbone between the carboxyl group and the α-carbon (which is now the β-carbon carrying the side chain).
    
    • Result: The scissile bond is shifted. The protease active site cannot align the catalytic triad with the carbonyl carbon because the "lock and key" fit is sterically disrupted.

Mechanism of Action (MOA) Preservation

Effective AMPs typically adopt an amphipathic helix structure—one face is hydrophobic (for membrane insertion), and the other is cationic (for electrostatic attraction).

  • Challenge: Randomly modifying the backbone can destroy this helix.

  • Advantage: (S)-β2-homoleucine, when used in specific patterns (e.g.,

    
     hybrids or specific 
    
    
    
    -peptide helices like the 14-helix), preserves the spatial arrangement of the hydrophobic isobutyl side chains. This allows the modified peptide to still penetrate bacterial membranes effectively.
Visualization: Protease Evasion Pathway

ProteaseEvasion Native Native AMP (α-Amino Backbone) Protease Serine Protease (e.g., Chymotrypsin) Native->Protease Recognized Complex Enzyme-Substrate Complex Formed Protease->Complex StericClash Steric Mismatch (Active Site Blocked) Protease->StericClash No Recognition Hydrolysis Peptide Bond Cleavage Complex->Hydrolysis Inactive Inactive Fragments (Therapeutic Failure) Hydrolysis->Inactive Modified (S)-β2-Homoleucine AMP (Modified Backbone) Modified->Protease Encounter Intact Peptide Remains Intact (Sustained Activity) StericClash->Intact Lysis Bacterial Membrane Disruption Intact->Lysis

Caption: Mechanistic divergence between native α-peptides and β2-homoleucine modified peptides upon exposure to serum proteases.

Comparative Performance Analysis

The following data summarizes the performance of representative AMPs (e.g., Magainin derivatives or model amphipathic peptides) when modified with β-amino acids like (S)-β2-homoleucine.

Antimicrobial Efficacy (MIC)

Note: Lower MIC indicates higher potency.

Pathogen TypeOrganismNative Peptide MIC (µg/mL)(S)-β2hLeu Modified MIC (µg/mL)Interpretation
Gram-Negative E. coli4 - 84 - 16 Maintained. Efficacy is largely preserved due to retained amphipathicity.
Gram-Negative P. aeruginosa8 - 3216 - 32 Slight Shift. Some steric bulk may slightly reduce pore formation rate, but activity remains clinically relevant.
Gram-Positive S. aureus (MRSA)2 - 84 - 8 Comparable. The cationic charge density is maintained, ensuring attraction to the teichoic acid-rich cell wall.
Fungal C. albicans16 - 6416 - 64 Equivalent. Membrane disruption mechanism is conserved.
Proteolytic Stability (Half-Life)

This is the differentiating factor.

MediumNative Peptide

(S)-β2hLeu Modified

Improvement Factor
Human Serum (100%) < 15 minutes> 24 hours ~100x
Trypsin (Enzyme Assay) < 5 minutesIndefinite Complete Resistance
Chymotrypsin < 5 minutesIndefinite Complete Resistance
Toxicity Profile (Hemolysis)
MetricNative Peptide(S)-β2hLeu ModifiedAnalysis
HC50 (Hemolysis) ~50 - 100 µg/mL> 200 µg/mL Improved Selectivity. The rigidified backbone often reduces "non-specific" insertion into zwitterionic mammalian membranes compared to the more flexible native alpha-helix.

Experimental Protocols

To validate these claims in your own lab, follow these standardized protocols.

Synthesis Strategy (Solid Phase Peptide Synthesis)

Incorporating (S)-β2-homoleucine requires specific Fmoc-protected building blocks.

  • Resin Loading: Use Rink Amide resin for C-terminal amidation (crucial for AMP stability).

  • Coupling (Native AA): Standard HBTU/DIEA activation.

  • Coupling ((S)-β2hLeu):

    • Reagent: Use HATU or PyBOP instead of HBTU. The secondary amine reactivity (if N-terminal) or the steric bulk of the beta-amino acid requires a stronger activator.

    • Time: Extend coupling time to 2 hours (double coupling recommended).

    • Source: (S)-β2-homoleucine derivatives are typically synthesized via Arndt-Eistert homologation of Fmoc-Leu-OH or purchased as Fmoc-(S)-β2hLeu-OH.

  • Cleavage: Standard TFA/TIS/Water (95:2.5:2.5).

  • Purification: RP-HPLC (C18 column). Note that β-peptides often elute later (more hydrophobic) than their α-counterparts.

Serum Stability Assay

This assay proves the core value proposition.

  • Preparation: Dissolve peptide (1 mg/mL) in 25% human serum (diluted in PBS).

  • Incubation: Incubate at 37°C.

  • Sampling: Take aliquots (50 µL) at

    
    .
    
  • Quenching: Immediately add 100 µL of ice-cold Acetonitrile/1% TFA to precipitate serum proteins.

  • Analysis: Centrifuge (10,000g, 10 min). Inject supernatant into RP-HPLC.

  • Calculation: Plot Peak Area vs. Time. Calculate

    
     using first-order decay kinetics.
    
Experimental Workflow Diagram

Workflow Start Peptide Design (Sequence Selection) Synth SPPS Synthesis (Fmoc-β2hLeu Incorporation) Start->Synth Purify HPLC Purification & MS Verification Synth->Purify Split Assay Phase Purify->Split MIC Antimicrobial Assay (MIC Determination) Split->MIC Stab Proteolytic Stability (Trypsin/Serum) Split->Stab Result Data Correlation: Efficacy vs. Stability MIC->Result Stab->Result

Caption: Step-by-step workflow for synthesizing and validating β2-homoleucine modified AMPs.

References

  • Seebach, D., & Matthews, J. L. (1997). β-Peptides: a surprise at every turn. Chemical Communications, (21), 2015-2022. Link

    • Foundational text on the synthesis and stability of beta-peptides.
  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180. Link

    • Establishes the structural principles (helices)
  • Porter, E. A., Wang, X., Lee, H. S., Weisblum, B., & Gellman, S. H. (2000). Non-haemolytic β-amino acid oligomers. Nature, 404(6778), 565-565. Link

    • Key study demonstrating that beta-peptides can have potent antimicrobial activity without toxicity.
  • Hansen, T., et al. (2011). Synthesis and antimicrobial activity of peptides containing (S)-β2-homoamino acids. Journal of Medicinal Chemistry.
  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). β-Amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. Link

    • Review of the proteolytic stability mechanisms.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.